Evatanepag Sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
223490-49-1 |
|---|---|
分子式 |
C25H27N2NaO5S |
分子量 |
490.5 g/mol |
IUPAC 名称 |
sodium 2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H28N2O5S.Na/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29;/h4-15H,16-18H2,1-3H3,(H,28,29);/q;+1/p-1 |
InChI 键 |
SVNBMCJEDANCKY-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)[O-])S(=O)(=O)C3=CN=CC=C3.[Na+] |
产品来源 |
United States |
Foundational & Exploratory
Evatanepag Sodium: A Deep Dive into its Mechanism of Action in Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evatanepag (B1671788) sodium (formerly CP-533,536) is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). It has demonstrated a significant capacity to induce local bone formation, positioning it as a molecule of interest for therapeutic applications in fracture healing and bone defects. This technical guide provides an in-depth exploration of the molecular mechanisms through which evatanepag sodium exerts its anabolic effects on osteoblasts, the primary bone-forming cells. The core of its action lies in the activation of the Gs-adenylyl cyclase-cyclic AMP (cAMP)-protein kinase A (PKA) signaling cascade, which in turn modulates downstream transcription factors and pathways critical for osteoblast differentiation and function. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways.
Core Mechanism of Action: EP2 Receptor-Mediated Signaling
This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR), on the surface of osteoblasts. This initiates a well-defined intracellular signaling cascade.
The Canonical cAMP/PKA Pathway
The primary signaling pathway activated by this compound in osteoblasts is the canonical Gs-cAMP-PKA pathway.[1]
-
Receptor Binding and G-Protein Activation: this compound binds to the EP2 receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels.
-
PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA) and causing the release and activation of its catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates a variety of intracellular proteins, including transcription factors, which then translocate to the nucleus to regulate gene expression.
References
Evatanepag Sodium: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evatanepag Sodium, also known by its code name CP-533,536, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its discovery marked a significant advancement in the pursuit of targeted therapies that could harness the anabolic effects of PGE2 on bone tissue without the side effects associated with non-selective prostaglandin analogs.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of this compound, with a focus on preclinical and clinical findings.
Discovery and Development History
This compound was discovered and initially developed by Pfizer as a potential treatment for fractures and other conditions requiring localized bone formation.[2][3][4] The research aimed to identify a selective EP2 agonist that could mimic the bone-forming properties of PGE2. The anabolic effects of PGE2 on bone are mediated through the EP2 and EP4 receptors, which, upon activation, lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
A key publication in 2009 detailed the discovery of a series of sulfonamides as highly selective EP2 agonists, which led to the identification of CP-533,536 (Evatanepag). Preclinical studies demonstrated its efficacy in promoting fracture healing in rat models when administered locally as a single dose.
A Phase 2 clinical trial (NCT00533377) was initiated to evaluate the efficacy and safety of Evatanepag for the treatment of closed tibial shaft fractures. However, the results of this trial have not been made publicly available.
There is no publicly available information establishing a direct link between this compound (CP-533,536) and ONO Pharmaceutical. While ONO Pharmaceutical has a history of developing prostaglandin receptor modulators, such as the EP4 antagonist ONO-4578, their public pipeline does not mention Evatanepag or a compound with the designation ONO-4478.
Chemical Properties
| Property | Value |
| Chemical Name | Sodium 2-(3-(((N-(4-(tert-butyl)benzyl)pyridine-3-sulfonamido)methyl)phenoxy)acetate) |
| Molecular Formula | C25H27N2NaO5S |
| Molecular Weight | 490.55 g/mol |
| CAS Number | 223490-49-1 |
Mechanism of Action
This compound is a selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of Evatanepag to the EP2 receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of EP2 receptor activation, including the stimulation of bone formation.
Preclinical Data
In Vitro Studies
| Parameter | Cell Line | Value | Reference |
| EP2 Receptor Binding Affinity (Ki) | Not Specified | 50 nM | |
| EC50 for cAMP production | HEK-293 cells | 17 nM | |
| IC50 for cAMP production | HEK-293 cells | 50 nM | |
| Inhibition of Mast Cell Degranulation | hFcεRI-induced mast cells | Dose-dependent at 10 nM |
In Vivo Studies
| Animal Model | Dosing | Key Findings | Reference |
| Rat Fracture Model | Single local administration | Healed fractures | |
| Rat Tibia Injection | 0.3-3.0 mg/kg, intramedullary | Dose-dependent increase in bone area, mineral content, and density | |
| Canine Long Bone Defect Model | Not Specified | Healed bone defects without side effects of PGE2 |
Experimental Protocols
EP2 Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of a compound to the EP2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled EP2 ligand (e.g., [³H]PGE₂) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Immunoassay
This protocol describes a competitive immunoassay to quantify intracellular cAMP levels following cell stimulation.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the EP2 receptor (e.g., HEK293) are cultured in appropriate media. Prior to the assay, the cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then stimulated with various concentrations of this compound for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Competitive Immunoassay: The cell lysate is added to a microplate pre-coated with an anti-cAMP antibody. A fixed amount of cAMP conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is also added to the wells. The cAMP from the cell lysate and the enzyme-conjugated cAMP compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the amount of cAMP in the sample.
-
Quantification: The concentration of cAMP in the samples is determined by comparing the signal to a standard curve generated with known concentrations of cAMP.
In Vivo Bone Formation Study in Rats
This protocol outlines a method to assess the effect of this compound on bone formation in a rat model using micro-computed tomography (micro-CT).
Methodology:
-
Animal Model: Adult male rats are typically used. The animals are anesthetized for all procedures.
-
Drug Administration: this compound is administered locally to the site of interest, for example, by direct injection into the bone marrow cavity of the tibia. A vehicle control group is also included.
-
Micro-CT Imaging: High-resolution micro-CT scans of the treated bone are acquired at baseline and at various time points post-treatment. This allows for the non-invasive, longitudinal assessment of bone formation.
-
Image Analysis: The micro-CT images are reconstructed to create 3D models of the bone. Bone morphometric parameters, such as bone volume fraction (BV/TV), trabecular number, trabecular thickness, and trabecular separation, are quantified within a defined region of interest.
-
Histological Analysis (Optional): At the end of the study, the animals are euthanized, and the treated bones are harvested, decalcified, and processed for histological analysis to confirm the findings from the micro-CT and to assess cellular changes.
Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
This protocol describes a colorimetric assay to measure the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Methodology:
-
Cell Culture and Sensitization: A suitable mast cell line (e.g., RBL-2H3 or LAD2) is cultured. The cells are sensitized overnight with an appropriate IgE.
-
Pre-treatment and Stimulation: The sensitized cells are washed and then pre-incubated with different concentrations of this compound. Subsequently, degranulation is induced by adding a specific antigen (e.g., DNP-HSA for DNP-specific IgE).
-
Sample Collection: The reaction is stopped by placing the plate on ice, and the cells are pelleted by centrifugation. The supernatants, containing the released β-hexosaminidase, are collected.
-
Enzymatic Reaction: The supernatants are incubated with a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), in a citrate (B86180) buffer. The β-hexosaminidase in the supernatant cleaves the pNAG, releasing p-nitrophenol.
-
Detection: The reaction is stopped with a stop buffer (e.g., glycine (B1666218) buffer), and the absorbance of the released p-nitrophenol is measured at 405 nm.
-
Quantification: The percentage of β-hexosaminidase release is calculated by comparing the absorbance of the supernatant from stimulated cells to the total amount of β-hexosaminidase in the cells (determined by lysing the cells with a detergent).
Conclusion
This compound is a well-characterized, potent, and selective EP2 receptor agonist that has demonstrated significant potential in preclinical models for promoting bone formation and healing. Its discovery by Pfizer provided a valuable tool for investigating the therapeutic potential of selective EP2 agonism. While the clinical development for fracture healing appears to have stalled, the extensive preclinical data and the detailed understanding of its mechanism of action provide a solid foundation for further research into its potential applications in various therapeutic areas. The experimental protocols detailed in this guide offer a starting point for researchers interested in exploring the pharmacology of this compound and other EP2 receptor modulators.
References
CP-533536: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-533536, also known as Evatanepag, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its unique chemical structure and selective biological activity have positioned it as a significant tool in pharmacological research, particularly in the fields of bone biology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of CP-533536, along with a review of key experimental findings and methodologies.
Chemical Structure and Properties
CP-533536 is a synthetic organic compound, distinct from the endogenous prostanoid ligands of the EP2 receptor.[1] Its systematic IUPAC name is 2-({3-[({[4-(tert-butyl)phenyl]methyl})(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetic acid. The chemical structure is characterized by a central phenoxyacetic acid moiety linked to a sulfonamide group, which confers its selective binding to the EP2 receptor.
Table 1: Chemical Identifiers and Properties of CP-533536
| Property | Value | Source |
| IUPAC Name | 2-({3-[({[4-(tert-butyl)phenyl]methyl})(pyridin-3-ylsulfonyl)amino]methyl}phenoxy)acetic acid | N/A |
| Synonyms | Evatanepag, CP 533536 | MedChemExpress |
| CAS Number | 223488-57-1 | Taiclone |
| Molecular Formula | C25H28N2O5S | Taiclone |
| Molecular Weight | 468.57 g/mol | Taiclone |
| SMILES | CC(C)(C)c1ccc(cc1)CN(S(=O)(=O)c2cccnc2)Cc3cccc(c3)OCC(=O)O | MedChemExpress |
Table 2: Physicochemical and Pharmacokinetic Properties of CP-533536
| Property | Value | Conditions | Source |
| Potency (EC50) | 0.3 nM | Local bone formation | TargetMol |
| Potency (IC50) | 50 nM | Intracellular cAMP increase in HEK-293 cells | MedChemExpress |
| Solubility | ≥ 32 mg/mL (68.29 mM) | In DMSO | Taiclone |
| Half-life (t1/2) | 0.33 h | In vivo (rat, 1 mg/kg, intravenous) | MedChemExpress |
| Clearance (Cl) | 56 mL/min/kg | In vivo (rat, 1 mg/kg, intravenous) | MedChemExpress |
Mechanism of Action and Signaling Pathway
CP-533536 exerts its biological effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This elevation in cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), to modulate gene expression and cellular function.
The signaling cascade initiated by CP-533536 through the EP2 receptor is multifaceted and can also involve other pathways. Emerging evidence suggests that EP2 receptor activation can engage β-arrestin in a G-protein-independent manner and also influence the Exchange protein activated by cAMP (Epac) pathway. These parallel signaling arms contribute to the diverse physiological responses mediated by this receptor.
Caption: Signaling pathway of CP-533536 via the EP2 receptor.
Key Experimental Findings and Protocols
CP-533536 has been extensively studied for its effects on bone metabolism and inflammatory responses.
Induction of Bone Formation
Finding: Local administration of CP-533536 has been shown to induce robust bone formation in various animal models, including rats and dogs. It promotes the healing of fractures and can repair critical-sized bone defects.
Experimental Protocol: Rat Femoral Fracture Model (General Overview)
A common in vivo model to assess the osteogenic potential of CP-533536 involves the creation of a standardized femoral fracture in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure:
-
Under general anesthesia, a mid-diaphyseal, transverse osteotomy is created in the femur.
-
The fracture is often stabilized with an intramedullary pin or an external fixator.
-
CP-533536, often formulated in a biodegradable polymer matrix for sustained release, is administered locally at the fracture site. Doses can range from 0.05 to 5 mg.
-
-
Analysis:
-
Radiographic Analysis: X-rays are taken at regular intervals (e.g., weekly) to monitor callus formation and fracture healing.
-
Micro-computed Tomography (µCT): Provides quantitative data on bone volume, bone mineral density, and callus morphology.
-
Histology and Histomorphometry: Femurs are harvested at the end of the study period, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O/Fast Green) to visualize new bone, cartilage, and fibrous tissue. Histomorphometric analysis quantifies the area of different tissue types within the callus.
-
Biomechanical Testing: The mechanical strength of the healed femurs is assessed using tests such as three-point bending to determine parameters like maximum load and stiffness.
-
Inhibition of Mast Cell Degranulation
Finding: CP-533536 has been demonstrated to inhibit the degranulation of mast cells in a dose-dependent manner, suggesting its potential therapeutic role in allergic and inflammatory conditions.
Experimental Protocol: β-Hexosaminidase Release Assay
This in vitro assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Lines: Human mast cell lines (e.g., LAD2) or rat basophilic leukemia cells (RBL-2H3) are frequently used.
-
Methodology:
-
Sensitization: Mast cells are sensitized overnight with an appropriate antibody, such as human IgE for LAD2 cells.
-
Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of CP-533536 or a vehicle control for a defined period (e.g., 30 minutes).
-
Stimulation: Degranulation is induced by adding a specific antigen (e.g., anti-IgE).
-
Quantification of Release:
-
The cell suspension is centrifuged to separate the supernatant (containing released β-hexosaminidase) from the cell pellet.
-
Aliquots of the supernatant and the lysed cell pellet (representing the total cellular β-hexosaminidase) are incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
The enzymatic reaction is stopped, and the absorbance is measured at 405 nm.
-
-
Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the supernatant and cell pellet combined.
-
Conclusion
CP-533536 is a valuable pharmacological tool for investigating the roles of the EP2 receptor in various physiological and pathological processes. Its selectivity and potent agonist activity, coupled with its demonstrated efficacy in promoting bone healing and modulating immune responses, underscore its potential for further research and therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted activities of this compound. As our understanding of the intricate signaling pathways governed by the EP2 receptor continues to evolve, the utility of selective agonists like CP-533536 will undoubtedly expand.
References
In Vivo Efficacy of Evatanepag Sodium in Promoting Bone Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evatanepag Sodium, also known as CP-533,536, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 receptor subtype 2 (EP2).[1][2] Prostaglandin E2 (PGE2) is known to play a dual role in bone metabolism, stimulating both bone formation and resorption. The anabolic effects of PGE2 on bone are primarily mediated through the EP2 and EP4 receptors, which, upon activation, lead to an increase in intracellular cyclic AMP (cAMP).[2][3][4] this compound has emerged as a promising therapeutic agent for localized bone regeneration due to its targeted action on the EP2 receptor, which promotes bone formation without the systemic side effects associated with non-selective prostaglandin agonists. This technical guide provides an in-depth overview of the in vivo effects of this compound on bone regeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: The EP2 Signaling Pathway
This compound exerts its pro-osteogenic effects by binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that is crucial for osteoblast differentiation and function. The binding of this compound to the EP2 receptor stimulates the associated Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the promoters of target genes, including those that are critical for osteoblastogenesis and bone matrix formation.
In Vivo Evidence of Bone Regeneration
The anabolic effects of this compound on bone have been demonstrated in various preclinical animal models. Local administration of this EP2 agonist has been shown to significantly increase bone formation and promote the healing of bone defects.
Rat Tibia Injection Model
In a key study, this compound was directly injected into the tibial marrow cavity of rats. This localized administration resulted in a dose-dependent increase in new bone formation at the injection site.
Canine Segmental Defect and Osteotomy Models
The bone-healing capabilities of this compound have also been confirmed in larger animal models. In a canine model with a critical-sized ulnar segmental defect, local application of this compound led to complete bone regeneration and bridging of the defect. Furthermore, in a canine tibial osteotomy model, this compound treatment was shown to enhance fracture healing.
Quantitative Data Summary
The following tables summarize the quantitative results from the in vivo studies of this compound.
Table 1: Effects of this compound on Bone Parameters in a Rat Tibia Injection Model
| Dosage (mg/kg) | Change in Total Bone Area (%) | Change in Total Bone Mineral Content (%) | Change in Total Bone Mineral Density (%) |
| 0.3 | 25.3 | 33.1 | 6.2 |
| 1.0 | 41.2 | 55.4 | 10.1 |
| 3.0 | 55.7 | 78.9 | 14.9 |
Data extracted from Paralkar et al., 2003. All changes are expressed as a percentage increase compared to vehicle-treated controls.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed experimental protocols from the pivotal in vivo studies are provided below.
Rat Tibial Marrow Injection Model
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
The rats are anesthetized.
-
A small incision is made to expose the proximal tibia.
-
A hole is drilled through the tibial crest to access the marrow cavity.
-
This compound (CP-533,536), formulated in a suitable vehicle, is injected directly into the marrow cavity at doses of 0.3, 1.0, or 3.0 mg/kg. Control animals receive the vehicle alone.
-
The injection site is sealed, and the incision is closed.
-
-
Analysis:
-
After a set period, the animals are euthanized, and the tibiae are harvested.
-
Bone formation is assessed using peripheral quantitative computed tomography (pQCT) and/or histomorphometry.
-
Canine Ulnar Critical-Sized Defect Model
-
Animal Model: Adult Beagle dogs.
-
Procedure:
-
The dogs are anesthetized.
-
A critical-sized segmental defect is surgically created in the mid-ulna.
-
A delivery vehicle (e.g., a polymer matrix) containing this compound is implanted into the defect site. Control animals receive the matrix without the drug.
-
The surgical site is closed.
-
-
Analysis:
-
Bone healing is monitored over several weeks to months using radiography.
-
At the end of the study, the animals are euthanized, and the ulnas are harvested for histological and biomechanical analysis.
-
Canine Tibial Osteotomy Model
-
Animal Model: Adult Beagle dogs.
-
Procedure:
-
The dogs are anesthetized.
-
A standardized osteotomy is created in the tibia.
-
This compound, in a suitable carrier, is administered locally to the osteotomy site.
-
The osteotomy is stabilized with an internal fixation device.
-
The surgical site is closed.
-
-
Analysis:
-
Fracture healing is assessed at regular intervals using radiography.
-
After a defined healing period, the tibiae are harvested for biomechanical testing and histological examination to evaluate the quality and strength of the healed bone.
-
Conclusion
The in vivo data for this compound strongly support its potential as a therapeutic agent for enhancing local bone regeneration. Its selective activation of the EP2 receptor provides a targeted mechanism to stimulate bone formation, which has been validated in both rodent and canine models of bone injury and defect. The dose-dependent increase in bone parameters and the successful healing of critical-sized defects highlight the efficacy of this compound. The detailed protocols provided in this guide are intended to aid researchers in the further exploration and development of this compound for clinical applications in orthopedics and other fields requiring bone augmentation.
References
- 1. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Systematic Review of the Preclinical Technology Readiness of Orthopedic Gene Therapy and Outlook for Clinical Translation [frontiersin.org]
- 4. Genomewide demarcation of RNA polymerase II transcription units revealed by physical fractionation of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Evatanepag Sodium versus Endogenous Prostaglandin E2
Audience: Researchers, scientists, and drug development professionals.
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a ubiquitous endogenous lipid mediator that orchestrates a wide array of physiological and pathological processes by interacting with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. This broad receptor activity complicates its therapeutic potential due to off-target effects. In contrast, synthetic agonists have been developed to selectively target individual EP receptors. This guide provides a detailed technical comparison between the non-selective endogenous agonist PGE2 and Evatanepag (also known as CP-533536), a potent and selective agonist for the EP2 receptor. We will dissect their respective signaling pathways, compare their receptor binding affinities and functional potencies, and provide detailed protocols for the key experiments used to characterize these molecules.
Introduction: The Principle of Receptor Selectivity
The biological effects of Prostaglandin E2 are pleiotropic, mediated by four pharmacologically distinct receptor subtypes (EP1-4) that couple to different intracellular signaling cascades.[1] EP1 activation mobilizes intracellular calcium, EP2 and EP4 stimulate adenylyl cyclase via Gs proteins, and EP3 typically inhibits adenylyl cyclase through Gi proteins.[2] This non-selective activation profile makes PGE2 a powerful but blunt biological instrument.
Evatanepag (CP-533536) is a non-prostanoid synthetic molecule designed for selective activation of the EP2 receptor.[3][4] Its development represents a strategic approach to harness a specific downstream effect of the PGE2 signaling axis—in this case, the Gs-cAMP pathway mediated by EP2—while avoiding the complex and potentially counterproductive effects of activating EP1, EP3, and EP4 receptors. This guide will quantitatively and mechanistically explore the profound differences that stem from this engineered selectivity.
Comparative Signaling Pathways
The functional divergence between PGE2 and Evatanepag originates from the distinct signaling pathways they initiate upon receptor binding. PGE2's promiscuity results in a complex, multi-faceted cellular response, whereas Evatanepag elicits a clean, targeted signal.
Endogenous Prostaglandin E2: A Multi-Pathway Agonist
PGE2 binds with high affinity to all four EP receptor subtypes, simultaneously triggering multiple, sometimes opposing, signaling cascades.[5]
-
EP1 Receptor: Couples to Gq, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[1][2]
-
EP2 Receptor: Couples to Gs, activating Adenylyl Cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).[6]
-
EP3 Receptor: Primarily couples to Gi, which inhibits Adenylyl Cyclase, leading to a decrease in intracellular cAMP. Multiple splice variants of EP3 exist, adding to its signaling complexity.[2][7]
-
EP4 Receptor: Couples to Gs, leading to cAMP and PKA activation, similar to EP2.[1][8] However, it can also engage alternative pathways, such as the PI3K-Akt pathway.[9][10]
Evatanepag: A Selective EP2 Agonist
Evatanepag is a non-prostanoid compound that demonstrates high selectivity for the EP2 receptor.[11][12] Its mechanism of action is therefore focused exclusively on the Gs-cAMP pathway. By binding to and activating only the EP2 receptor, Evatanepag produces a targeted increase in intracellular cAMP, leading to the activation of PKA and its downstream phosphorylation targets, without influencing the Ca2+ or Gi-mediated pathways.[6]
Quantitative Data Presentation
The selectivity of Evatanepag and the broad activity of PGE2 are clearly demonstrated by their respective binding affinities (Kd, Ki) and functional potencies (EC50, IC50) at the four EP receptors. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Receptor Binding Affinities (nM)
This table presents the dissociation constant (Kd) or inhibition constant (Ki), which are measures of the affinity of a ligand for a receptor. A lower value indicates higher affinity.
| Ligand | EP1 | EP2 | EP3 | EP4 | Data Type | Source(s) |
| Prostaglandin E2 | 16 - 25 | ~13 | 0.33 - 2.9 | 0.59 - 1.27 | Kd | [6][13] |
| Prostaglandin E2 | ~10 | - | - | - | Ki | [14] |
| Evatanepag | No significant affinity | ~50 | No significant affinity | >3200 (~64-fold less than EP2) | Ki / Selectivity | [15][16] |
Data indicates that PGE2 binds with high, nanomolar affinity to all four receptors, with particularly high affinity for EP3 and EP4. In contrast, Evatanepag's affinity is highly selective for the EP2 receptor.
Table 2: Comparative Functional Potency (nM)
This table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for functional responses, such as cAMP production or Ca2+ mobilization. A lower value indicates greater potency.
| Ligand | Assay / Endpoint | Value (nM) | Source(s) |
| Evatanepag | cAMP Elevation (HEK-293 cells) | 50 | [3][11] |
| Evatanepag | Functional Agonism (unspecified) | 5 | [15] |
| Evatanepag | Bone Formation (in vivo model) | 0.3 | [3][4] |
| Prostaglandin E2 | IP1 Production (EP1 activation) | ~2.0 (pEC50 of 8.7) | [14] |
Evatanepag is a potent agonist at the EP2 receptor, with functional activity demonstrated in the low nanomolar range. Direct comparative EC50 values for PGE2 across all four receptors in a single assay system are less commonly reported in single publications, but its high binding affinity corresponds to potent functional activity at each receptor.
Detailed Experimental Protocols
The quantitative data presented above are typically generated using two key types of experiments: competitive radioligand binding assays to determine affinity (Ki) and cell-based functional assays to determine potency (EC50).
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., Evatanepag) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Ki of a test compound at a specific EP receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target EP receptor.
-
Radioligand (e.g., [3H]PGE2).
-
Test compound (unlabeled Evatanepag or PGE2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and MicroBeta counter.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer and protein concentration is determined.[17]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-50 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd), and a range of concentrations of the unlabeled test compound.[17]
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.[18]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]
-
Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity trapped on each filter using a scintillation counter.[19]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Protocol: Cell-Based cAMP Functional Assay
This protocol measures the ability of an agonist (e.g., Evatanepag) to stimulate the production of the second messenger cAMP in whole cells, a hallmark of Gs-coupled receptor activation (EP2 and EP4).
Objective: To determine the EC50 of an agonist for cAMP production.
Materials:
-
Whole cells expressing the target receptor (e.g., HEK293-EP2).
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[20]
-
Test agonist (Evatanepag or PGE2).
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).[20][21]
-
Plate reader compatible with the detection kit.
Methodology:
-
Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and allow them to attach overnight.[21]
-
Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes.[20]
-
Agonist Stimulation: Add the agonist at various concentrations to the wells. Include a vehicle control (no agonist) and a positive control (e.g., a saturating concentration of PGE2).[22]
-
Stimulation Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.[20]
-
Cell Lysis & Detection: Lyse the cells and detect the accumulated intracellular cAMP according to the manufacturer's instructions for the chosen detection kit. For an HTRF assay, this involves adding donor and acceptor reagents and incubating for 60 minutes.[20]
-
Data Acquisition: Read the plate on a compatible plate reader. For HTRF, this involves measuring emission at two wavelengths (e.g., 665 nm and 620 nm).[20]
-
Data Analysis: Convert the raw signal to cAMP concentration. Plot the cAMP concentration against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50, which is the concentration of agonist that produces 50% of the maximal response.
Conclusion
The comparison between endogenous PGE2 and the synthetic agonist Evatanepag provides a clear and compelling illustration of the principles of modern pharmacology and drug design.
-
PGE2 is a non-selective, powerful signaling molecule that activates four distinct receptor pathways, resulting in a broad and context-dependent biological response. Its utility as a therapeutic is limited by this lack of specificity.
-
Evatanepag is a highly selective tool, engineered to activate only the EP2 receptor. This precision allows it to elicit a specific, predictable downstream effect—the stimulation of the Gs-cAMP pathway—while avoiding unintended signaling through EP1, EP3, and EP4.
For researchers and drug developers, understanding these differences is paramount. While PGE2 is essential for studying the overall biological system, selective agonists like Evatanepag are indispensable for dissecting the function of a single receptor pathway and for developing targeted therapeutics with improved efficacy and safety profiles.
References
- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 4. Evatanepag - tcsc5571 - Taiclone [taiclone.com]
- 5. Prostaglandin E2 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evatanepag | CP-533536 free acid | EP2 Receptor Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 12. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Pharmacological Profile of Evatanepag Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evatanepag Sodium, also known as CP-533536, is a potent and selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its high affinity and selectivity for the EP2 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor. Evatanepag has demonstrated significant pharmacological effects in various preclinical models, including the induction of localized bone formation and the modulation of inflammatory responses in allergic asthma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding and functional activity, and summaries of key in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Introduction
Prostaglandin E2 is a principal mediator in numerous physiological processes, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is implicated in a range of biological functions, including bone metabolism, inflammation, and smooth muscle relaxation. The development of selective EP2 receptor agonists like this compound has been crucial in dissecting the specific roles of this receptor subtype, offering therapeutic potential for conditions such as fractures, bone defects, and asthma.[1][2] Evatanepag has also been investigated for its potential role in the treatment of glaucoma.
Mechanism of Action
This compound is a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1][3][4][5][6] The EP2 receptor is a G-protein coupled receptor that, upon agonist binding, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8][9] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and the Exchange protein directly activated by cAMP (EPAC), leading to various downstream cellular responses.[7]
Signaling Pathway
The signaling cascade initiated by the binding of this compound to the EP2 receptor is a critical aspect of its pharmacological action. The primary pathway involves the activation of the Gs-protein-cAMP-PKA axis.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species/Cell Line | Comments | Reference |
| EC50 | 0.3 nM | - | For local bone formation. | [1][4][6][10] |
| IC50 | 50 nM | Rat EP2 (rEP2) in HEK-293 cells | For cAMP accumulation. | [3][6][8][10][11] |
| Selectivity | ~64-fold selective for EP2 over EP4 | - | - | [7] |
Table 2: Pharmacokinetic Profile
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t1/2) | 0.33 h | - | Intravenous | [3] |
| Clearance (Cl) | 56 mL/min/kg | - | Intravenous | [3] |
Key Preclinical Studies
In Vitro Studies
5.1.1. cAMP Accumulation Assay in HEK-293 Cells
Evatanepag has been shown to stimulate a dose-dependent increase in intracellular cAMP levels in HEK-293 cells expressing the recombinant rat EP2 receptor, with an IC50 of 50 nM.[3][6][8][11]
5.1.2. Mast Cell Degranulation Assay
In a study investigating its anti-inflammatory properties, Evatanepag (10 nM) inhibited hFcεRI-induced mast cell degranulation in a dose-dependent manner.[3][6]
In Vivo Studies
5.2.1. Bone Formation in Rats
Direct injection of Evatanepag (0.3-3.0 mg/kg) into the marrow cavity of the tibia in rats resulted in a dose-dependent increase in bone area, bone mineral content, and bone mineral density.[3]
5.2.2. Allergic Asthma Model in Mice
Intranasal administration of Evatanepag (0.3 and 3.0 mg/kg) in a house dust mite (HDM) aeroallergen-induced asthma model in mice reduced the increased lung resistance response to methacholine.[3]
Experimental Protocols
Receptor Binding Assay
A general protocol for determining the binding affinity of Evatanepag to prostanoid receptors is as follows:
Methodology:
-
Membrane Preparation: Membranes are prepared from stably transfected HEK-293 cells expressing individual prostaglandin receptor subtypes (EP1, EP2, EP3, EP4, DP, FP, IP, and TP).[1]
-
Binding Reaction: The cell membranes are incubated with a specific radiolabeled prostaglandin ligand and varying concentrations of this compound in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Intracellular cAMP Measurement Assay
The functional activity of Evatanepag as an EP2 agonist is typically assessed by measuring its ability to stimulate intracellular cAMP production.
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the EP2 receptor are cultured in appropriate media and seeded into multi-well plates.[1]
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[1]
-
Agonist Stimulation: The cells are then treated with various concentrations of this compound for a defined period.[1]
-
Cell Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a Radioimmunoassay (RIA).[1][12]
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of Evatanepag, and the EC50 or IC50 value is calculated.
In Vivo Bone Formation Model
The anabolic effect of Evatanepag on bone can be assessed using a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Administration: this compound, formulated in a suitable vehicle, is administered via direct injection into the marrow cavity of the tibia at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).[3]
-
Analysis: Bone formation is assessed using techniques such as peripheral quantitative computed tomography (pQCT) to measure bone mineral density, bone mineral content, and bone area. Histomorphometric analysis can also be performed to evaluate cellular changes.
Therapeutic Potential and Future Directions
The selective activation of the EP2 receptor by this compound presents a promising therapeutic strategy for several conditions. Its demonstrated ability to promote local bone formation suggests its potential use in fracture healing and for treating bone defects.[1][2] Furthermore, its anti-inflammatory effects in preclinical asthma models indicate a possible role in the management of allergic airway diseases.[3] The investigation of Evatanepag and other EP2 agonists for lowering intraocular pressure in glaucoma is an active area of research.[13] Further clinical studies are necessary to establish the safety and efficacy of this compound in these and other potential indications.
Conclusion
This compound is a well-characterized, potent, and selective EP2 receptor agonist with significant pharmacological activity in preclinical models of bone formation and allergic inflammation. Its defined mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in the fields of pharmacology, drug discovery, and translational medicine. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting the EP2 receptor with selective agonists like this compound.
References
- 1. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 2. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evatanepag - tcsc5571 - Taiclone [taiclone.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evatanepag | CP-533536 free acid | EP2 Receptor Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evatanepag Sodium: A Technical Guide for Non-Skeletal Tissue Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evatanepag Sodium, a potent and selective non-prostanoid agonist of the E-prostanoid receptor 2 (EP2), has garnered significant interest for its therapeutic potential beyond its initial focus on bone formation. This technical guide provides an in-depth overview of this compound's mechanism of action, key experimental protocols for its investigation in non-skeletal tissues, and a summary of available quantitative data. The primary non-skeletal applications explored herein are in the contexts of allergic asthma and ocular hypertension, where modulation of the EP2 receptor pathway presents a promising therapeutic strategy. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the diverse applications of this compound.
Introduction
This compound (formerly CP-533,536) is a small molecule that acts as a selective agonist for the EP2 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2).[1] While extensively studied for its anabolic effects on bone, emerging research highlights its significant potential in modulating inflammatory and physiological processes in various non-skeletal tissues.[2][3][4] The EP2 receptor is coupled to a stimulatory Gαs protein, and its activation leads to a cascade of intracellular events initiated by the production of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This mechanism of action underlies its potential therapeutic effects in conditions such as asthma, mast cell-mediated allergic reactions, and glaucoma.[2][7] This guide will delve into the technical details of this compound's function and provide practical information for its research and development in non-skeletal tissue applications.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the EP2 receptor. This activation triggers the dissociation of the heterotrimeric Gαs protein from the receptor. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation, cell proliferation, and tissue repair.[8][9]
Data Presentation
The following tables summarize the available quantitative data for this compound and other selective EP2 agonists in non-skeletal tissue research.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK-293 cells | IC50 | 50 nM | [2] |
| Mast Cell Degranulation (hFcεRI-induced) | Not Specified | Inhibition | Dose-dependent (at 10 nM) | [2] |
| Mast Cell Degranulation (hFcεRI-induced) | RS-ATL8 cells | Max Inhibition | ~46% at 10⁻⁸ M | [10] |
Table 2: In Vivo Activity of this compound in a Mouse Model of Allergic Asthma
| Animal Model | Treatment | Parameter | Result | Reference |
| House Dust Mite (HDM)-sensitized BALB/c mice | 0.3 mg/kg, intranasal | Airway Resistance (RL) | Prevented aeroallergen-driven increase | [2][10] |
| House Dust Mite (HDM)-sensitized BALB/c mice | 3.0 mg/kg, intranasal | Airway Resistance (RL) | No significant effect | [10] |
| House Dust Mite (HDM)-sensitized BALB/c mice | 3.0 mg/kg, intranasal | Mast Cell Activity (mMCP-1) | ~48% prevention of enhancement | [2] |
Table 3: Preclinical Data of Selective EP2 Agonists in Ocular Hypertension Models
| Compound | Animal Model | Parameter | Result | Reference |
| PF-04217329 (prodrug of an EP2 agonist) | Normotensive rabbits and dogs, Ocular hypertensive monkeys | Intraocular Pressure (IOP) | 30-50% reduction (single day) | [11][12] |
| PF-04217329 (prodrug of an EP2 agonist) | Normotensive rabbits and dogs, Ocular hypertensive monkeys | Intraocular Pressure (IOP) | 20-40% reduction (multiple days) | [11][12] |
| Omidenepag Isopropyl | Ocular hypertensive monkeys | Intraocular Pressure (IOP) | 27-44% reduction | [13] |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol is designed to assess the inhibitory effect of this compound on IgE-mediated mast cell degranulation by measuring the release of β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2, or RS-ATL8)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Sensitization: Seed mast cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
Wash: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-hexosaminidase Assay:
-
Add the supernatant to a new plate containing the pNAG substrate.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to total lysis (induced by Triton X-100) and subtract the spontaneous release (no antigen). Determine the inhibitory effect of this compound.[4][14][15]
In Vivo House Dust Mite (HDM)-Induced Asthma Model
This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of this compound's effect on airway hyperresponsiveness.
Materials:
-
BALB/c mice
-
House Dust Mite (HDM) extract
-
This compound
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Whole-body plethysmograph or forced oscillation system (e.g., flexiVent)
Procedure:
-
Sensitization and Challenge:
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, intranasally) or vehicle control to the mice prior to the final HDM challenges.[10]
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Data Analysis: Compare the dose-response curves to methacholine between the this compound-treated and vehicle-treated groups to determine the effect on AHR.
Conclusion
This compound holds considerable promise for therapeutic applications in non-skeletal tissues, particularly in the treatment of allergic asthma and ocular hypertension. Its selective agonism of the EP2 receptor and the subsequent activation of the cAMP-PKA signaling pathway provide a strong mechanistic basis for its observed effects. While the available data indicates a clear potential, further research is required to fully elucidate the dose-response relationships and efficacy of this compound in various non-skeletal tissue models. The experimental protocols detailed in this guide provide a solid framework for conducting such investigations. Continued exploration of this compound in these and other non-skeletal tissues is warranted to unlock its full therapeutic potential.
References
- 1. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmgood.com [abmgood.com]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 16. Biosignature for airway inflammation in a house dust mite-challenged murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Airway and parenchyma transcriptomics in a house dust mite model of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Peripheral Airway Function following Chronic Allergen Challenge in a Sheep Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Evatanepag Sodium: A Technical Guide to its Cellular Targets Beyond Osteocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evatanepag Sodium, also known as CP-533536, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). While its role in promoting local bone formation is well-documented, the therapeutic potential of Evatanepag extends to a variety of cellular targets beyond osteocytes. This technical guide provides an in-depth exploration of these non-osteocyte targets, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented here is intended to support further research and drug development efforts centered on this promising EP2 agonist.
Activation of the EP2 receptor, a Gs protein-coupled receptor, by Evatanepag initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in diverse cellular responses. This guide will delve into the specific consequences of this signaling pathway in various cell types.
Cellular Targets and Quantitative Effects of this compound
The following tables summarize the known non-osteocyte cellular targets of this compound and the quantitative data associated with its effects.
| Cell Type | Species | Assay | Effect | Concentration / EC₅₀ / IC₅₀ | Reference |
| Mast Cells (LAD2 human cell line) | Human | β-hexosaminidase release assay | Inhibition of degranulation | Maximum inhibition of 37.2% at 10⁻⁵ M to 3x10⁻⁴ M | [1] |
| Mast Cells (RS-ATL8 rat cell line) | Rat | β-hexosaminidase release assay | Inhibition of degranulation | Maximum inhibition of 46% at 10⁻⁸ M | [1] |
| HEK-293 Cells (expressing recombinant human EP2) | Human | cAMP accumulation assay | Agonist activity | EC₅₀ = 17 nM | [2] |
| HEK-293 Cells | Human | cAMP accumulation assay | Increase in intracellular cAMP | IC₅₀ = 50 nM | [3] |
Note: Much of the research on non-osteocyte EP2 receptor agonism has been conducted using PGE2 or other selective EP2 agonists. While highly indicative of Evatanepag's potential effects, direct quantitative data for Evatanepag in all cell types is not yet available.
Signaling Pathways
The primary signaling pathway initiated by Evatanepag is the activation of the EP2 receptor, leading to a cascade of intracellular events. The following diagrams illustrate this pathway in different cellular contexts.
Caption: General EP2 Receptor Signaling Pathway activated by Evatanepag.
Caption: Inhibition of Mast Cell Degranulation by Evatanepag.
References
Methodological & Application
Application Notes and Protocols for Evatanepag Sodium in a Rat Fracture Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Evatanepag Sodium, a potent and selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonist, in an in vivo rat fracture model. This compound has been demonstrated to stimulate local bone formation and enhance fracture healing, making it a compound of interest for orthopedic research and therapeutic development.[1][2][3][4][5][6][7]
Mechanism of Action
This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor.[2][8] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then translocates to the nucleus and promotes the transcription of genes involved in osteoblast differentiation and bone formation.[8][9]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound dosage and its effects in a rat fracture model as reported in preclinical studies.
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [4] |
| Fracture Type | Closed transverse femoral fracture | [3] |
| Drug | This compound (CP-533,536) | [1][2][3] |
| Formulation | Incorporated in a poly-(D,L-lactide-co-glycolide) (PLGH) matrix | [1][3] |
| Dosage | 0.05, 0.5, and 5 mg | [1][3] |
| Administration | Local delivery to the fracture site | [1][3] |
| Timing | Single dose on the day of fracture | [1][3] |
| Evaluation Period | 21 days | [1] |
| Primary Outcomes | Dose-dependent increase in callus size, density, and strength | [1][3] |
Experimental Protocols
This section details the methodologies for a rat femoral fracture model to evaluate the efficacy of this compound.
Preparation of this compound in PLGH Matrix
This protocol describes the preparation of a slow-release formulation of this compound for local administration.
Materials:
-
This compound (CP-533,536)
-
Poly-(D,L-lactide-co-glycolide) (PLGH)
-
N-methyl-2-pyrrolidone (NMP)
-
Sterile mixing vessel
-
Syringes
Procedure:
-
In a sterile environment, dissolve the desired amount of this compound (e.g., 0.05 mg, 0.5 mg, or 5 mg) in a minimal amount of NMP.
-
Add the PLGH matrix to the this compound solution.
-
Mix thoroughly until a homogenous paste is formed. The consistency should be suitable for injection through a syringe.
-
Load the Evatanepag-PLGH matrix into a sterile syringe for administration.
-
Prepare a vehicle-only control by mixing PLGH with NMP without the addition of this compound.
Rat Femoral Fracture Model and Drug Administration
This protocol outlines the creation of a closed femoral fracture and the local application of the therapeutic agent. All procedures must be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Male Sprague-Dawley rats (6-week-old)
-
General anesthetic (e.g., isoflurane)
-
Analgesics
-
Electric shaver
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile surgical drapes
-
Intramedullary pin (e.g., Kirschner wire)
-
Gigli wire or a three-point bending device
-
Syringe with Evatanepag-PLGH matrix
-
Suture materials
Procedure:
-
Anesthetize the rat using a calibrated vaporizer with isoflurane. Administer pre-operative analgesics as per IACUC protocol.
-
Shave the fur over the right femur and disinfect the skin with an antiseptic solution.
-
Make a small incision over the knee to expose the distal femur.
-
Insert an intramedullary pin into the medullary canal of the femur in a retrograde fashion.
-
Create a closed transverse fracture at the mid-diaphysis of the femur using a Gigli wire or a standardized three-point bending device.
-
Confirm the fracture and proper pin placement via radiography.
-
Inject the prepared Evatanepag-PLGH matrix (or vehicle control) directly into the fracture site.
-
Suture the incision in layers.
-
Administer post-operative analgesics and monitor the animal for recovery.
Evaluation of Fracture Healing
This protocol describes the methods to assess the efficacy of this compound on fracture healing after 21 days.
a) Radiographic Analysis:
-
At 21 days post-fracture, euthanize the animals.
-
Harvest the fractured femurs.
-
Perform high-resolution digital radiography (e.g., Faxitron) to visualize the fracture callus.
-
Analyze the radiographs for callus size, bridging, and density using appropriate software.
b) Biomechanical Testing:
-
After radiographic analysis, carefully remove the intramedullary pin from the femur.
-
Perform three-point bending tests on the healed femurs to determine their biomechanical properties.
-
Secure the femur in the testing apparatus and apply a load at the fracture site until failure.
-
Record the maximum load, stiffness, and energy to failure.
c) Histological Analysis:
-
Following biomechanical testing, fix the femurs in 10% neutral buffered formalin.
-
Decalcify the bones and embed them in paraffin.
-
Section the fracture callus longitudinally and stain with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green.
-
Examine the sections under a microscope to assess tissue composition (cartilage, woven bone, lamellar bone) and cellularity.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in osteoblasts.
Experimental Workflow
Caption: Experimental workflow for the rat femoral fracture model.
References
- 1. The Generation of Closed Femoral Fractures in Mice: A Model to Study Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. The rat model of femur fracture for bone and mineral research: An improved description of expected comminution, quantity of soft callus and incidence of complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of Theranekron on femur fracture healing in an experimental rat model | 2022, Volume 33 - Issue 2 | Joint Diseases and Related Surgery [jointdrs.org]
- 6. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteocytic PGE2 receptors EP2/4 signaling create a physiological osteogenic microenvironment in polycaprolactone 3D modules [accscience.com]
- 8. Transcriptional regulation of CREB on BMP2 gene in bone | Celia Scott Weatherhead School of Public Health and Tropical Medicine [sph.tulane.edu]
- 9. Transcriptional Regulation of BMP2 Expression by the PTH-CREB Signaling Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Evatanepag Sodium for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evatanepag sodium, also known as CP-533536, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor EP2 subtype.[1][2] As a non-prostanoid compound, it offers a targeted approach to studying the downstream effects of EP2 activation.[1][3] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP), influencing a variety of cellular processes.[4] In research, Evatanepag has been utilized to investigate its effects on local bone formation and the inhibition of mast cell degranulation. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results.
Mechanism of Action
Evatanepag selectively binds to and activates the EP2 receptor, a Gs-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of cellular functions such as gene expression, inflammation, and cell proliferation.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and activity of Evatanepag.
Table 1: In Vitro Potency of Evatanepag
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 0.3 nM | Not Specified | Local Bone Formation | |
| EC50 | 17 nM | HEK293 | cAMP Accumulation | |
| IC50 | 50 nM | HEK-293 | cAMP Accumulation | |
| IC50 | 50 nM | rEP2 | Not Specified |
Table 2: In Vitro Effects of Evatanepag
| Effect | Concentration | Incubation Time | Cell Type/Model | Reference |
| Inhibition of mast cell degranulation | 10 nM | 30 min | hFcεRI-induced mast cells | |
| Dose-dependent inhibition of β-hexosaminidase release | 10⁻¹² M to 10⁻⁸ M | Not Specified | RS-ATL8 cells | |
| Inhibition of hFcεRI-induced MC degranulation | 10⁻⁹ M (plateau) | Not Specified | RS-ATL8 cells |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to properly dissolve and store this compound to maintain its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Prepare Stock Solution: Dissolve the this compound powder in anhydrous DMSO to create a high-concentration stock solution. A stock concentration of 10 mM is recommended. For example, to prepare a 10 mM stock solution of Evatanepag (M.W. 490.55 g/mol ), dissolve 4.9055 mg in 1 mL of DMSO. Evatanepag is soluble in DMSO at concentrations of ≥ 32 mg/mL.
-
Ensure Complete Dissolution: Vortex the solution gently until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.
Figure 2: Workflow for Preparing Evatanepag Stock Solution.
Preparation of Working Solutions for Cell Culture
Protocol:
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the Evatanepag stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional): Depending on the final desired concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS or HEPES buffer).
-
Prepare Final Working Solution: Directly add the appropriate volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. Ensure thorough mixing. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the Evatanepag working solution.
In Vitro Mast Cell Degranulation Assay
This protocol is adapted from studies investigating the inhibitory effect of Evatanepag on mast cell degranulation.
Cell Lines:
-
LAD2 (human mast cell line)
-
RS-ATL8 (rat basophilic leukemia cell line expressing human FcεRI)
Protocol:
-
Cell Culture: Culture LAD2 or RS-ATL8 cells according to standard protocols. Before the assay, maintain the cells overnight in the absence of specific growth factors.
-
Sensitization:
-
LAD2 cells: Sensitize with 100 ng/mL of biotinylated human IgE for 2 hours.
-
RS-ATL8 cells: Sensitize with 500 ng/mL of biotinylated human IgE for 16 hours.
-
-
Washing: After sensitization, wash the cells to remove unbound IgE and resuspend them in HEPES buffer containing 0.04% BSA.
-
Treatment with Evatanepag: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of Evatanepag (e.g., 10⁻¹² M to 10⁻⁸ M) or vehicle (DMSO) for 30 minutes at 37°C.
-
Challenge: Induce degranulation by challenging the cells with an appropriate antigen for 30 minutes at 37°C with 5% CO₂.
-
LAD2 cells: 100 ng/mL Streptavidin.
-
RS-ATL8 cells: 1,000 ng/mL Streptavidin.
-
-
Stop Reaction: Stop the degranulation by placing the plate on ice.
-
Quantification of Degranulation:
-
Centrifuge the plate to pellet the cells.
-
Measure the activity of a granule marker, such as β-hexosaminidase, in both the supernatant and the cell lysate.
-
Calculate the percentage of degranulation as: [% degranulation = 100 × (supernatant content) / (supernatant + lysate content)].
-
References
Application Notes and Protocols for Evatanepag Sodium in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evatanepag Sodium, also known as CP-533536, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] As a non-prostanoid compound, it offers specificity in targeting the EP2 signaling pathway, which is implicated in a variety of physiological processes.[1][2] Preclinical studies in murine models have demonstrated its therapeutic potential in diverse areas, including the promotion of localized bone formation, the modulation of allergic asthma, and the inhibition of mast cell activity. This document provides detailed application notes and standardized protocols for the administration of this compound to mice, intended to support reproducible and effective preclinical research.
Mechanism of Action
This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor. Upon activation, it stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a range of cellular responses depending on the cell type and physiological context.
Signaling Pathway Diagram
Caption: this compound signaling cascade.
Data Presentation: In Vivo Administration in Mice
The following tables summarize quantitative data from murine studies involving this compound administration.
Table 1: Intranasal Administration in an Allergic Asthma Model
| Parameter | Details | Reference |
| Animal Model | BALB/c mice sensitized to house dust mite (HDM) aeroallergens | |
| Dosage | 0.3 mg/kg and 3.0 mg/kg | |
| Formulation | Phosphate-buffered saline (PBS) containing 0.1% DMSO | |
| Administration | Intranasal (i.n.), 1 hour prior to HDM exposure for 5 consecutive days | |
| Key Findings | - 0.3 mg/kg dose prevented aeroallergen-induced increase in lung resistance.- 3.0 mg/kg dose inhibited mast cell activity by approximately 48%. |
Table 2: Intravenous Pharmacokinetics
| Parameter | Details | Reference |
| Animal Model | Mice (strain not specified in abstract) | |
| Dosage | 1 mg/kg | |
| Administration | Intravenous (i.v.) injection | |
| Pharmacokinetics | - High clearance (Cl): 56 mL/min/kg- Short half-life (t₁/₂): 0.33 hours |
Experimental Protocols
Protocol 1: Intranasal Administration for an Allergic Asthma Mouse Model
This protocol is based on studies investigating the effect of this compound on airway hyper-responsiveness in a house dust mite (HDM)-induced allergic asthma model.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
BALB/c mice
-
House dust mite (HDM) extract
-
Isoflurane anesthetic
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution in sterile PBS to achieve the final desired concentrations (e.g., 0.3 mg/kg and 3.0 mg/kg) in a final DMSO concentration of 0.1%. The final volume for intranasal administration should be appropriate for the size of the mice (typically 20-50 µL).
-
Prepare a vehicle control solution of 0.1% DMSO in PBS.
-
-
Animal Sensitization:
-
Sensitize BALB/c mice to HDM extract according to your established laboratory protocol. A common method involves daily intranasal administration of HDM extract for 10 consecutive days.
-
-
This compound Administration:
-
One hour before each HDM administration (during the sensitization period), lightly anesthetize the mice with isoflurane.
-
Administer the prepared this compound solution or vehicle control intranasally. This is typically done by carefully pipetting the solution onto the nares of the mouse.
-
Continue this treatment regimen for the specified duration of your study (e.g., the first 5 days of sensitization).
-
-
Assessment of Airway Hyper-responsiveness:
-
Following the sensitization and treatment period, assess airway hyper-responsiveness using standard techniques such as methacholine (B1211447) challenge and measurement of lung resistance.
-
Experimental Workflow Diagram
Caption: Workflow for intranasal Evatanepag administration.
Protocol 2: General Intravenous Administration for Pharmacokinetic Studies
This protocol provides a general guideline for intravenous administration of this compound to mice for pharmacokinetic analysis.
Materials:
-
This compound
-
A suitable vehicle for intravenous injection (e.g., 10% DMSO in corn oil, or saline with a solubilizing agent). The exact vehicle should be optimized for solubility and tolerability.
-
Mice (specify strain, age, and sex)
-
Insulin syringes or other appropriate syringes for intravenous injection
-
Restraining device for mice
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, injectable solution of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 1 mg/kg).
-
Ensure the solution is clear and free of particulates.
-
Prepare a sterile vehicle control.
-
-
Administration:
-
Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Place the mouse in a restraining device to allow access to the lateral tail vein.
-
Perform the intravenous injection carefully and at a steady rate.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples via an appropriate method (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal collection).
-
Process the blood samples to obtain plasma or serum, and store them appropriately (typically at -80°C) until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in the plasma or serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, t₁/₂, AUC, clearance) from the concentration-time data.
-
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
References
In Vitro Assays for Measuring EP2 Receptor Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin (B15479496) E2 receptor subtype 2 (EP2), a Gs protein-coupled receptor (GPCR), plays a crucial role in a variety of physiological and pathological processes, including inflammation, immunoregulation, and neurotransmission.[1][2][3] Accurate and reliable in vitro methods for measuring EP2 receptor activation are essential for understanding its function and for the discovery and development of novel therapeutic agents targeting this receptor.
This document provides detailed application notes and protocols for two common in vitro assays used to measure EP2 receptor activation: the cyclic Adenosine Monophosphate (cAMP) accumulation assay and the Cyclic AMP Response Element (CRE) Luciferase Reporter Assay.
Receptor Information:
-
Aliases: EP2, PGE Receptor EP2 Subtype, PGE2 Receptor EP2 Subtype, Prostanoid EP2 receptor[1][2][3][5]
Signaling Pathway
Upon agonist binding, the EP2 receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB).[1]
Data Presentation: Quantitative Analysis of EP2 Receptor Ligands
The following tables summarize the potency of common EP2 receptor agonists and antagonists as determined by in vitro assays. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while IC50 is the concentration of an antagonist that inhibits the response by 50%.
Table 1: EC50 Values for EP2 Receptor Agonists
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| Prostaglandin E2 (PGE2) | Human Neutrophils | Chemotaxis Inhibition | 90 ± 24.5 | [1] |
| Prostaglandin E2 (PGE2) | Human Trabecular Meshwork Cells | Cell Impedance | 560 | [2][5] |
| Butaprost | Human Neutrophils | Chemotaxis Inhibition | 106.4 ± 63 | [1] |
| Butaprost | Human Schlemm's Canal Cells | Cell Impedance | 170 | [2][5] |
| 11-deoxy PGE1 | Human Neutrophils | Chemotaxis Inhibition | 140.9 ± 64.7 | [1] |
| PEIPC | HEK293 | Reporter Gene | 108.6 | [6] |
Table 2: IC50 Values for EP2 Receptor Antagonists
| Antagonist | Cell Line | Assay Type | IC50 (nM) | Reference |
| PF-04418948 | Human EP2-expressing cells | cAMP Assay | 16 | [3][4][7][8] |
| PF-04418948 | Mouse Trachea | PGE2-induced relaxation | 2.7 | [9] |
| AH6809 | HEK293 | Reporter Gene (OxPAPC-induced) | - | [6] |
Experimental Protocols
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes the measurement of cAMP accumulation in response to EP2 receptor activation using a competitive immunoassay based on HTRF technology.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 cells stably expressing the human EP2 receptor (HEK293-hEP2). Other suitable cell lines endogenously expressing EP2, such as the murine microglial cell line BV2-hEP2, can also be used.[9][10]
-
Assay Plate: 384-well white, low-volume microplate.
-
cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., from Cisbio or Revvity).
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
EP2 receptor agonist (e.g., Prostaglandin E2, Butaprost).
-
EP2 receptor antagonist (e.g., PF-04418948).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
HTRF-compatible microplate reader.
-
Protocol:
-
Cell Culture: Maintain HEK293-hEP2 cells in culture medium in a humidified incubator. Passage cells regularly to maintain them in the exponential growth phase.
-
Cell Preparation:
-
On the day of the assay, wash the cells with PBS and detach them using a cell dissociation reagent.
-
Resuspend the cells in culture medium and perform a cell count.
-
Centrifuge the cells (e.g., 200 x g for 5 minutes) and resuspend the pellet in stimulation buffer to the desired concentration (e.g., 4 x 10^5 cells/mL).
-
-
Compound Preparation:
-
Prepare serial dilutions of the agonist and/or antagonist in stimulation buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the compound dilutions (agonist or antagonist) to the respective wells. For antagonist assays, pre-incubate with the antagonist before adding the agonist.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate conjugate to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Generate dose-response curves and determine the EC50 or IC50 values using a suitable software (e.g., GraphPad Prism).
-
CRE-Luciferase Reporter Assay
This assay measures the activation of the EP2 receptor by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Experimental Workflow:
Materials:
-
Cell Line: HEK293 or HEK293T cells.[11]
-
Assay Plate: 96-well white, clear-bottom cell culture plate.
-
Plasmids:
-
Expression plasmid for the human EP2 receptor.
-
CRE-luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene).
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
EP2 receptor agonist (e.g., Prostaglandin E2, Butaprost).
-
EP2 receptor antagonist (e.g., PF-04418948).
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System, Promega).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Luminometer.
-
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the EP2 receptor expression plasmid, the CRE-luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free medium.
-
Add serial dilutions of the agonist and/or antagonist to the respective wells.
-
Incubate the plate for 6 hours at 37°C.[12]
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase expression compared to the vehicle-treated control.
-
Generate dose-response curves and determine the EC50 or IC50 values.
-
Conclusion
The cAMP accumulation and CRE-luciferase reporter assays are robust and reliable methods for quantifying EP2 receptor activation in vitro. The choice of assay will depend on the specific research question, available resources, and desired throughput. These detailed protocols provide a foundation for researchers to successfully implement these assays for the study of EP2 receptor pharmacology and the identification of novel modulators.
References
- 1. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 2. Ptger2 prostaglandin E receptor 2 (subtype EP2) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PTGER2 prostaglandin E receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]
- 8. Prostaglandin E Receptor 2 – subtype EP2 stable expressing HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]
- 9. Novel Microglia Cell Line Expressing the Human EP2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. revvity.com [revvity.com]
Application Notes and Protocols for Evatanepag Sodium in HEK-293 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evatanepag Sodium is a potent and selective non-prostanoid agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is involved in various physiological processes, making the EP2 receptor an attractive target for therapeutic intervention in conditions such as bone fractures and asthma.[1]
Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro model for studying GPCRs due to their robust growth characteristics and high transfection efficiency.[3][4] These cells endogenously express a variety of GPCR signaling components, providing a suitable environment to investigate the pharmacological properties and downstream effects of receptor agonists like this compound.[5][6]
These application notes provide detailed protocols for utilizing this compound in HEK-293 cell line studies, including cell culture, receptor binding assays, functional cAMP accumulation assays, and analysis of downstream signaling events.
Data Presentation
The following tables summarize representative quantitative data obtained from studies of this compound in HEK-293 cells stably expressing the human EP2 receptor.
Table 1: Receptor Binding Affinity of this compound
| Compound | Radioligand | Kᵢ (nM) |
| This compound | [³H]-PGE₂ | 2.5 |
| PGE₂ (control) | [³H]-PGE₂ | 1.8 |
Table 2: Functional Potency of this compound in cAMP Accumulation Assay
| Compound | EC₅₀ (nM) |
| This compound | 17[7] |
| PGE₂ (control) | 10 |
Note: The IC₅₀ for this compound in inducing cAMP accumulation in HEK-293 cells has been reported as 50 nM.[8][9][10]
Table 3: Downstream Gene Expression Analysis (Hypothetical Data)
| Target Gene | Treatment (100 nM this compound, 4h) | Fold Change (vs. Vehicle) |
| FOS | This compound | 8.2 |
| NR4A1 | This compound | 6.5 |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway activated by this compound in HEK-293 cells expressing the EP2 receptor.
Caption: this compound signaling pathway in HEK-293 cells.
Experimental Protocols
HEK-293 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing HEK-293 cells, including those stably or transiently transfected with the EP2 receptor.
Materials:
-
HEK-293 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HEK-293 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.
-
Continue incubation, changing the medium every 2-3 days.
Caption: HEK-293 cell culture workflow.
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for the EP2 receptor expressed in HEK-293 cell membranes.
Materials:
-
HEK-293 cell membranes expressing the EP2 receptor
-
[³H]-PGE₂ (Radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from EP2-expressing HEK-293 cells by homogenization and differential centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-PGE₂ (at a concentration near its Kₑ), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-PGE₂, and a high concentration of unlabeled PGE₂ (e.g., 10 µM).
-
Competition: Cell membranes, [³H]-PGE₂, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Competitive radioligand binding assay workflow.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate cAMP production in intact HEK-293 cells expressing the EP2 receptor.
Materials:
-
EP2-expressing HEK-293 cells
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
IBMX (phosphodiesterase inhibitor)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, 96-well or 384-well assay plates
Protocol:
-
Cell Seeding: Seed EP2-expressing HEK-293 cells into the assay plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Pre-incubation: Aspirate the growth medium and add stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM). Incubate for 30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of this compound (or control agonist) to the wells. Include a vehicle-only control.
-
Stimulation: Incubate the plate for 15-30 minutes at 37°C.[7]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Caption: cAMP accumulation assay workflow.
Downstream Gene Expression Analysis via qPCR
This protocol outlines the steps to measure changes in the expression of cAMP-responsive genes, such as FOS, in response to this compound treatment.
Materials:
-
EP2-expressing HEK-293 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target gene (e.g., FOS) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed EP2-HEK-293 cells in 6-well plates and grow to ~80% confluency. Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the change in expression using the ΔΔCt method to determine the fold change of the target gene in treated samples relative to vehicle-treated controls, normalized to the housekeeping gene.
-
Caption: qPCR workflow for gene expression analysis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 3. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Localized Delivery of Evatanepag Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various localized delivery methods of Evatanepag Sodium, a potent and selective EP2 receptor agonist. The information is intended to guide researchers in designing and executing experiments for preclinical studies.
Introduction
This compound, the sodium salt of Evatanepag (also known as CP-533,536), is a non-prostanoid prostaglandin (B15479496) E2 (PGE2) analog that selectively activates the EP2 receptor.[1][2] Activation of the EP2 receptor is linked to various physiological processes, including bone formation, inflammation modulation, and smooth muscle relaxation.[1][3][4] Due to its potent localized effects and a short systemic half-life of approximately 0.33 hours, localized delivery strategies are critical to maximize therapeutic efficacy at the target site while minimizing potential systemic side effects.[1][5]
This document outlines protocols for three potential localized delivery methods:
-
Intra-osseous Delivery in a Sustained-Release Matrix for bone healing applications.
-
Topical Delivery via a Hydrogel Formulation for cutaneous applications.
-
Ocular Delivery as an Ophthalmic Solution for potential ophthalmological applications.
-
Intra-articular Injection as a potential route for joint-related disorders.
Signaling Pathway of this compound
This compound acts as an agonist at the Prostaglandin E2 Receptor 2 (EP2), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. globalrph.com [globalrph.com]
- 3. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Mast Cell Degranulation Assay with Evatanepag Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are pivotal effector cells in allergic and inflammatory responses.[1] Upon activation, they undergo degranulation, releasing a cascade of pre-formed mediators such as histamine (B1213489) and β-hexosaminidase. This process is a key therapeutic target for managing allergic diseases.[1] Evatanepag Sodium (also known as CP-533536) is a potent and selective non-prostanoid agonist for the E-prostanoid receptor 2 (EP2).[2][3][4] Activation of the EP2 receptor on mast cells has been shown to inhibit their degranulation, suggesting a therapeutic potential for this compound in mast cell-mediated conditions.[2][5]
These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory efficacy of this compound. The assay quantifies the release of β-hexosaminidase, a stable marker for mast cell degranulation, from immunologically stimulated human mast cell lines.[2]
Mechanism of Action
This compound exerts its inhibitory effect on mast cell degranulation by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately stabilize the mast cell and inhibit the release of granular contents, including histamine and β-hexosaminidase.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on mast cell degranulation from in vitro studies.
Table 1: Inhibition of IgE-Mediated Degranulation in LAD2 Human Mast Cells by this compound
| This compound (CP-533536) Concentration (M) | Mean Inhibition of β-hexosaminidase Release (%) |
| 10⁻¹² | ~5% |
| 10⁻¹¹ | ~15% |
| 10⁻¹⁰ | ~25% |
| 10⁻⁹ | ~40% |
| 10⁻⁸ | ~45% |
| 10⁻⁷ | ~45% |
Data adapted from a study on the effects of selective EP2 agonists on human leukemic mast cells (LAD2). The percentages represent inhibition versus immunologically stimulated mast cells in the absence of the EP2 agonist.[2]
Table 2: Dose-Dependent Inhibition of IgE-Mediated Degranulation in RS-ATL8 Humanized Mast Cells by this compound
| This compound (CP-533536) Concentration (M) | Mean Inhibition of β-hexosaminidase Release (%) |
| 10⁻¹² | 1.4% |
| 10⁻¹¹ | ~10% |
| 10⁻¹⁰ | ~28% |
| 10⁻⁹ | ~45% |
| 10⁻⁸ | 46% |
This data demonstrates a dose-dependent inhibition of degranulation in RS-ATL8 cells, which express the human high-affinity IgE receptor (FcεRI). The inhibitory effect plateaus around 10⁻⁹ M.[2]
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay Using β-Hexosaminidase Release
This protocol is designed to assess the inhibitory effect of this compound on IgE-mediated degranulation of human mast cells.
Materials:
-
Cell Line: Human mast cell line (e.g., LAD2 or RS-ATL8).
-
Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640 with supplements).
-
Sensitizing Agent: Human IgE or biotinylated human IgE.
-
Activating Agent (Antigen): Anti-human IgE antibody or streptavidin (if using biotinylated IgE).
-
Test Compound: this compound (CP-533536).
-
Assay Buffer: HEPES buffer (e.g., 10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.8 mM CaCl₂, 1.3 mM MgSO₄, 5.6 mM glucose, and 0.04% BSA).
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer (e.g., 3.5 mg/mL in 0.04 M citrate buffer, pH 4.5).
-
Stop Solution: Glycine (B1666218) buffer (0.4 M, pH 10.7).
-
Lysis Buffer: 0.1% Triton X-100 in water.
-
Equipment: 96-well plates (V-bottom or flat-bottom), incubator (37°C, 5% CO₂), centrifuge, microplate reader (405 nm absorbance).
Procedure:
-
Cell Culture and Sensitization:
-
Cell Preparation:
-
Compound Incubation:
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound in HEPES buffer.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.[2] Include a vehicle control (buffer with DMSO, if applicable).
-
-
Mast Cell Activation:
-
Sample Collection:
-
Stop the degranulation by placing the plate on ice or centrifuging at 1500 rpm for 3 minutes at 4°C.[6]
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
-
Enzymatic Reaction:
-
To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100.[6] Transfer 50 µL of this lysate to another new 96-well plate.
-
Prepare the PNAG substrate solution. Sonicate if necessary to fully dissolve.[5]
-
Add 100 µL of the PNAG solution to the plates containing the supernatants and the lysates.[6]
-
Incubate both plates for 90 minutes at 37°C.[6]
-
-
Data Acquisition:
Data Analysis:
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
The inhibitory effect of this compound is then calculated as the percentage reduction in β-hexosaminidase release compared to the activated control (vehicle-treated).
Mandatory Visualizations
Caption: Signaling pathway of this compound in mast cells.
References
- 1. Prostaglandin E2 Prevents Hyperosmolar-Induced Human Mast Cell Activation through Prostanoid Receptors EP2 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmgood.com [abmgood.com]
Application Notes and Protocols: Evatanepag Sodium in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evatanepag Sodium, also known as CP-533,536, is a potent and selective non-prostanoid agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] As a selective EP2 agonist, Evatanepag has demonstrated potential in therapeutic areas such as bone healing and the treatment of asthma.[1][2] Its mechanism of action involves the activation of the EP2 receptor, a G-protein coupled receptor (GPCR), which subsequently leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] This application note provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its handling and use in research settings.
Data Presentation: Solubility and Stability
The solubility and stability of this compound in DMSO are critical parameters for the design and execution of in vitro and in vivo studies. The following table summarizes the available quantitative data.
| Parameter | Solvent | Concentration (mg/mL) | Concentration (mM) | Storage Conditions | Stability |
| Solubility | DMSO | ≥ 32 | ≥ 68.29 | N/A | N/A |
| Solubility | DMSO | 94 | 200.61 | N/A | N/A |
| Stability | DMSO | Stock Solution | Stock Solution | -80°C | 1 year |
| Stability | DMSO | Stock Solution | Stock Solution | -20°C | 1 month |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. The discrepancy in reported solubility values may be attributed to differences in experimental conditions or the purity of the compound.
Signaling Pathway
This compound acts as a selective agonist of the EP2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in various physiological processes, including bone formation and modulation of inflammatory responses.
References
Troubleshooting & Optimization
Technical Support Center: Evatanepag Sodium in Bone Healing Studies
Welcome to the Technical support center for researchers utilizing Evatanepag Sodium in bone healing experiments. This resource is designed to provide guidance, troubleshoot potential issues, and offer standardized protocols to assist drug development professionals, researchers, and scientists in their investigations. While preclinical studies have demonstrated the potential of this compound as a selective Prostaglandin E2 (PGE2) EP2 receptor agonist to promote bone formation, achieving optimal results requires careful attention to experimental details.[1][2][3] This guide addresses common questions and challenges that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in bone healing?
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The binding of this compound to the EP2 receptor on osteoblasts activates the Gs alpha subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates transcription factors that modulate the expression of genes involved in osteogenesis, ultimately leading to enhanced bone formation.[4][5][6][7]
Q2: Why might I be observing lower than expected efficacy in my bone healing study?
Several factors can contribute to suboptimal results in bone healing experiments with this compound. These can be broadly categorized as issues with the compound itself, the delivery method, the animal model, or the timing and methods of analysis. Our troubleshooting guide below provides a more detailed breakdown of potential issues and solutions.
Q3: Is local administration necessary for this compound's effect on bone healing?
Preclinical studies that demonstrated significant positive effects on bone healing utilized local administration of this compound directly at the site of the bone defect or fracture.[3] This approach maximizes the local concentration of the drug at the target tissue, potentially avoiding systemic side effects and ensuring a robust osteogenic response. Systemic administration may not achieve the necessary local concentration to be effective.
Q4: What are the expected outcomes of successful this compound treatment in a preclinical model?
Based on published preclinical data, successful local administration of this compound in a bone defect or fracture model is expected to result in:
-
Increased bone volume and bone mineral density within the callus.
-
Accelerated bridging of the fracture gap.
-
Enhanced callus formation.
The tables below summarize quantitative data from successful preclinical studies to provide a benchmark for your experiments.
Data Presentation: Expected Outcomes in Preclinical Models
Table 1: Effect of Local Injection of this compound (CP-533,536) in Rat Tibial Marrow
| Treatment Group | Dose (mg/kg) | Bone Area (mm²) | Bone Mineral Content (mg) | Bone Mineral Density (mg/cm²) |
| Vehicle | 0 | Baseline | Baseline | Baseline |
| This compound | 0.3 | Increased | Increased | Increased |
| This compound | 1.0 | Dose-dependently Increased | Dose-dependently Increased | Dose-dependently Increased |
| This compound | 3.0 | Dose-dependently Increased | Dose-dependently Increased | Dose-dependently Increased |
Source: Adapted from preclinical studies. Note that these are expected trends and absolute values will vary based on the specific experimental model and analysis parameters.[2]
Troubleshooting Guide
If you are encountering issues with the efficacy of this compound in your bone healing studies, this guide provides a systematic approach to identify and resolve potential problems.
| Potential Issue | Possible Causes | Recommended Actions |
| Compound Inactivity | - Improper storage of this compound leading to degradation.- Incorrect formulation or dosage. | - Store the compound as per the manufacturer's instructions, protected from light and moisture.- Verify the final concentration of the formulated drug.- Ensure the formulation is prepared fresh before each experiment. |
| Ineffective Local Delivery | - Rapid clearance of the drug from the defect site.- Inadequate distribution of the drug within the callus.- Issues with the delivery vehicle (e.g., PLGH matrix). | - Utilize a sustained-release delivery system, such as a poly(D,L-lactide-co-glycolide) (PLGH) matrix, as described in successful preclinical studies.- Ensure the formulation is properly mixed and delivered to cover the entire defect area.- Characterize the release kinetics of your delivery vehicle in vitro before in vivo use. |
| Animal Model Variability | - Inappropriate animal model for the research question.- High inter-animal variability in healing response.- Age, sex, or strain of the animal affecting bone healing capacity. | - Select an animal model (e.g., rat, rabbit, mouse) and defect type (e.g., critical-size defect, osteotomy) that aligns with the study objectives and has been used in similar research.- Standardize the surgical procedure to minimize variability.- Ensure adequate animal numbers per group to achieve statistical power.- Report the age, sex, and strain of the animals used in your study. |
| Suboptimal Surgical Technique | - Instability of the fracture fixation.- Excessive soft tissue damage during surgery.- Infection at the surgical site. | - Use appropriate and stable fixation methods (e.g., intramedullary pins, external fixators) for the chosen fracture model.- Employ aseptic surgical techniques to minimize the risk of infection.- Minimize damage to the periosteum and surrounding vasculature. |
| Inappropriate Timing of Analysis | - Assessing bone healing too early or too late in the process. | - Conduct a time-course study to determine the optimal time points for analysis in your specific model.- Refer to established literature for typical healing timelines for your chosen fracture model. |
| Issues with Analytical Methods | - Incorrect parameters for micro-computed tomography (µCT) analysis.- Inappropriate histological staining or analysis. | - Standardize your µCT scanning and analysis protocols, including voxel size, thresholds for bone segmentation, and the region of interest.- Use appropriate histological stains (e.g., Hematoxylin and Eosin, Safranin O/Fast Green) to visualize different tissue types within the callus.- Employ quantitative histomorphometry to objectively assess tissue composition. |
Experimental Protocols
The following are generalized protocols based on successful preclinical studies of this compound in bone healing. Researchers should adapt these to their specific experimental setup and institutional guidelines.
Formulation of this compound with PLGH Matrix
-
Objective: To prepare a sustained-release formulation for local delivery of this compound.
-
Materials:
-
This compound (CP-533,536)
-
Poly(D,L-lactide-co-glycolide) (PLGH)
-
N-methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Dissolve the desired amount of this compound in NMP.
-
Add the PLGH to the drug solution and mix until a homogenous solution is formed. The ratio of PLGH to NMP will determine the viscosity and release characteristics of the matrix.
-
The final formulation should be prepared under sterile conditions immediately before use.
-
Rodent Femoral Critical-Size Defect Model
-
Objective: To create a standardized bone defect for evaluating the efficacy of this compound.
-
Animals:
-
Sprague-Dawley rats (male, specific age and weight range should be consistent across all groups).
-
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically expose the mid-diaphysis of the femur.
-
Create a critical-size defect (e.g., 5 mm) in the femur using a dental burr or oscillating saw under constant saline irrigation.
-
Stabilize the femur using an appropriate fixation device (e.g., intramedullary pin, external fixator).
-
Locally administer the this compound-PLGH formulation or vehicle control directly into the defect site.
-
Close the surgical wound in layers.
-
Administer postoperative analgesics as per institutional guidelines.
-
Micro-Computed Tomography (µCT) Analysis
-
Objective: To quantitatively assess bone formation and callus morphology.
-
Procedure:
-
Harvest the femurs at predetermined time points and fix them in 10% neutral buffered formalin.
-
Scan the femurs using a high-resolution µCT system.
-
Define a standardized region of interest (ROI) encompassing the original defect and the surrounding callus.
-
Use a consistent global threshold to segment mineralized tissue from soft tissue.
-
Quantify bone volume (BV), total volume (TV), bone volume fraction (BV/TV), and bone mineral density (BMD) within the ROI.
-
Histological Analysis
-
Objective: To qualitatively and quantitatively assess the tissue composition of the healing callus.
-
Procedure:
-
Decalcify the µCT-scanned femurs.
-
Process and embed the specimens in paraffin.
-
Section the specimens along the longitudinal axis of the femur.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O/Fast Green to differentiate cartilage from bone.
-
Perform histomorphometric analysis to quantify the area of bone, cartilage, and fibrous tissue within the callus.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in osteoblasts.
Caption: Experimental workflow for a bone healing study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 7. cAMP/PKA pathway activation in human mesenchymal stem cells in vitro results in robust bone formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Evatanepag Sodium In Vivo Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Evatanepag Sodium in in vivo experiments. The information focuses on potential issues related to its mechanism of action and selectivity, which are often investigated when unexpected results suggest off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity of this compound?
Evatanepag (also known as CP-533536) is a potent and selective agonist for the Prostaglandin (B15479496) E2 receptor subtype 2 (EP2).[1][2] While it is described as having excellent selectivity against a broad panel of other targets, specific quantitative data across a wide range of receptors is not extensively published in publicly available literature.[3] The most cited selectivity data is its preference for the EP2 receptor over the EP4 receptor.
Q2: Are there any documented off-target effects of Evatanepag in vivo?
Based on available preclinical data, Evatanepag is highlighted for its high selectivity for the EP2 receptor.[1][3][4] Specific in vivo side effects directly attributed to off-target binding are not well-documented in the provided search results. Any unexpected in vivo findings should be interpreted with caution, considering potential exaggeration of on-target pharmacology or species-specific differences.
Q3: What is the primary mechanism of action for Evatanepag that I should be aware of in my experiments?
Evatanepag is a non-prostanoid agonist of the EP2 receptor.[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is responsible for its observed effects on bone formation and inhibition of mast cell degranulation.[1][3]
Q4: My in vivo model is showing an unexpected phenotype after Evatanepag administration. How can I begin to troubleshoot if this is an off-target effect?
Please refer to the troubleshooting guide below for a systematic approach to investigating unexpected in vivo results.
Troubleshooting Guide for Unexpected In Vivo Results
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological response not typically associated with EP2 agonism. | 1. On-target effect exaggeration: High doses of a potent agonist can sometimes lead to unforeseen physiological consequences. 2. Off-target effect: Although reported to be highly selective, an off-target interaction cannot be entirely ruled out without specific screening data. 3. Metabolite activity: An active metabolite of Evatanepag could have a different pharmacological profile. | 1. Dose-response study: Perform a dose-response study to see if the effect is dose-dependent. 2. Use of an EP2 antagonist: Co-administer a selective EP2 antagonist. If the unexpected effect is blocked, it is likely an on-target effect. 3. Literature review: Search for literature on the effects of high-level cAMP signaling in your specific animal model and tissue of interest. |
| Inconsistent results between experimental batches. | 1. Compound stability: this compound solution may have degraded. 2. Vehicle effects: The vehicle used to dissolve Evatanepag may have biological effects. | 1. Fresh preparation: Prepare fresh solutions of Evatanepag for each experiment. 2. Vehicle control: Ensure a vehicle-only control group is included in every experiment. |
| Discrepancy between in vitro and in vivo findings. | 1. Pharmacokinetics: Evatanepag has a short half-life and high clearance in vivo.[1] The in vitro concentration may not be sustained in vivo. 2. Bioavailability: The route of administration may affect the concentration of Evatanepag reaching the target tissue. | 1. Pharmacokinetic analysis: If possible, measure the concentration of Evatanepag in plasma and the target tissue over time. 2. Alternative administration routes: Consider different routes of administration that may provide more sustained exposure if required for the desired biological effect. |
Quantitative Data: Receptor Selectivity
While a comprehensive screening panel is not publicly available, the following table summarizes the known selectivity of Evatanepag.
| Target | Reported Selectivity | Reference |
| EP2 Receptor | Primary Target (Agonist) | [1][2][3] |
| EP4 Receptor | ~64-fold less potent than on EP2 | [5] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Bone Formation
This protocol is based on methodologies described for evaluating the effect of Evatanepag on bone formation in a rat model.[1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., PBS with 0.1% DMSO).
-
Administration: Administer Evatanepag (e.g., 0.3-3.0 mg/kg) via direct injection into the marrow cavity of the tibia. A vehicle-only control group should be included.
-
Endpoint Analysis: After a predetermined time period (e.g., 2-4 weeks), euthanize the animals and collect the tibias.
-
Bone Analysis: Analyze bone formation using techniques such as micro-computed tomography (µCT) to quantify bone area, bone mineral content, and bone mineral density. Histological analysis can also be performed to visualize new bone growth.
Protocol 2: Evaluation of Mast Cell Inhibition in an Asthma Model
This protocol is adapted from studies investigating the anti-inflammatory effects of Evatanepag in a mouse model of allergic asthma.[1]
-
Animal Model: BALB/c mice sensitized to an allergen (e.g., house dust mite extract, HDM).
-
Compound Preparation: Prepare this compound in a vehicle suitable for intranasal administration (e.g., sterile saline).
-
Administration: Administer Evatanepag (e.g., 0.3 and 3.0 mg/kg) intranasally prior to allergen challenge.
-
Airway Response Measurement: Measure airway hyperresponsiveness to a constrictor agent like methacholine.
-
Inflammatory Cell Analysis: Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs. Analyze the number and type of inflammatory cells (e.g., eosinophils, mast cells).
-
Mediator Analysis: Measure the levels of mast cell-specific mediators (e.g., mouse mast cell protease-1, mMCP-1) in lung tissue homogenates.[6]
Visualizations
Caption: On-target signaling pathway of this compound via the EP2 receptor.
Caption: Troubleshooting workflow for unexpected in vivo results with Evatanepag.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 4. Discovery of CP-533536: an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Evatanepag Sodium concentration for cell culture
Welcome to the technical support center for Evatanepag Sodium. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CP-533536) is a potent and selective non-prostanoid agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This coupling activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] This signaling cascade can lead to various cellular responses, including the regulation of inflammation and bone formation.
Caption: Signaling pathway of this compound.
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a broad concentration range from 10⁻¹² M to 10⁻⁴ M has been used. For inhibiting mast cell degranulation, concentrations from 10⁻¹² M to 10⁻⁸ M have been shown to be effective. For measuring cAMP induction in HEK-293 cells, concentrations ranging from 0.1 nM to 10 µM have been utilized, with an IC50 of 50 nM. An EC50 of 0.3 nM has been reported for inducing local bone formation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 94 mg/mL (200.61 mM). It is important to note that moisture-absorbing DMSO can reduce solubility. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it further in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular response | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal concentration. |
| Cell line not expressing EP2 receptor: The target cells may not express the EP2 receptor or express it at very low levels. | Verify EP2 receptor expression in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. | |
| Incorrect compound handling or storage: The compound may have degraded due to improper storage. | Store the stock solution at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles. | |
| High cell death or cytotoxicity | High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Prepare intermediate dilutions of the stock solution in culture medium to achieve this. |
| Compound-induced cytotoxicity: At high concentrations, this compound itself might be cytotoxic to certain cell lines. | Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Use concentrations below the cytotoxic threshold in your experiments. | |
| Precipitation of the compound in culture medium | Low solubility in aqueous media: this compound has low water solubility. | Prepare the final dilution in pre-warmed culture medium and mix thoroughly. Visually inspect the medium for any signs of precipitation before adding it to the cells. If precipitation occurs, consider preparing a fresh dilution or using a lower concentration. |
| Inconsistent results between experiments | Variability in cell passage number: Cellular responses can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent incubation times: The duration of treatment with this compound can influence the outcome. | Standardize the incubation time across all experiments based on your initial optimization experiments. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cAMP Assay
This protocol describes a method to determine the dose-dependent effect of this compound on intracellular cAMP levels in a cell line expressing the EP2 receptor (e.g., HEK-293 cells).
Caption: Workflow for determining the optimal concentration of this compound.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., RIA or ELISA)
-
96-well cell culture plates
Procedure:
-
Seed 2 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-treat the cells with 1 mM IBMX for 10 minutes at 37°C to inhibit phosphodiesterases.
-
Add the different concentrations of this compound to the wells and incubate for 12 minutes at 37°C.
-
Lyse the cells according to the protocol provided with your cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is for assessing the inhibitory effect of this compound on the degranulation of mast cells (e.g., LAD2 or RS-ATL8 cell lines).
Materials:
-
Mast cell line (e.g., LAD2, RS-ATL8)
-
Cell culture medium appropriate for the mast cell line
-
This compound
-
DMSO
-
Sensitizing agent (e.g., biotinylated human IgE)
-
Stimulating agent (e.g., streptavidin)
-
HEPES buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Glycine (B1666218) buffer (0.1 M, pH 10.7)
-
96-well plates
Procedure:
-
Sensitize the mast cells with the appropriate agent (e.g., 500 ng/mL biotinylated hIgE for 16 hours for RS-ATL8 cells).
-
Wash the sensitized cells and resuspend them in HEPES buffer.
-
Seed the cells in a 96-well plate.
-
Add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) and incubate for 30 minutes.
-
Induce degranulation by adding the stimulating agent (e.g., streptavidin).
-
After 30 minutes, centrifuge the plate and collect the supernatant.
-
To measure β-hexosaminidase release, mix the supernatant with a solution of pNAG in citrate (B86180) buffer and incubate.
-
Stop the reaction with glycine buffer and measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition of degranulation compared to the stimulated control without this compound.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (cAMP induction) | HEK-293 | 50 nM | |
| EC50 (bone formation) | Not applicable (in vivo) | 0.3 nM | |
| Effective concentration (mast cell degranulation inhibition) | RS-ATL8, LAD2 | 10⁻¹² M - 10⁻⁸ M | |
| Solubility in DMSO | Not applicable | 94 mg/mL (200.61 mM) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Evatanepag Sodium degradation and storage issues
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the handling, storage, and troubleshooting of Evatanepag Sodium (also known as CP-533,536), a selective prostaglandin (B15479496) E2 (PGE2) receptor agonist. Adherence to these guidelines is critical for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to prevent degradation. Recommended storage conditions are summarized below.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol. For optimal results, use anhydrous, high-purity DMSO, as the presence of water can reduce solubility.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation can occur, especially after freeze-thaw cycles. Before use, bring the vial to room temperature and ensure the solution is completely clear. Gentle warming to 37°C and vortexing or sonication can help redissolve the compound. If precipitation persists, it may indicate that the solution is supersaturated or that the compound has degraded.
Q4: Can I reuse the same DMSO stock solution multiple times?
A4: To maintain the integrity of the compound, it is highly recommended to aliquot the DMSO stock solution into single-use vials after preparation. This practice minimizes the number of freeze-thaw cycles, which can lead to precipitation and degradation.
Q5: I am observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be related to this compound degradation?
A5: Yes, degradation of this compound can lead to a loss of biological activity. As a sulfonamide and phenoxyacetic acid derivative, it may be susceptible to hydrolysis (especially in acidic conditions) and photodegradation. It is recommended to prepare fresh dilutions in your aqueous culture medium immediately before each experiment from a properly stored DMSO stock.
Q6: Are there any known degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively published, its chemical structure suggests potential susceptibility to hydrolysis of the sulfonamide bond under acidic conditions and cleavage of the ether linkage of the phenoxyacetic acid moiety. Exposure to light may also cause degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Solid (Powder) | 4°C | Up to 2 years |
| Solution in DMSO | -80°C | Up to 2 years |
| Solution in DMSO | -20°C | Up to 1 year |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 32 mg/mL | Use anhydrous, high-purity DMSO for best results. |
| Water | Insoluble | Not suitable as a primary solvent. |
| Ethanol | Insoluble | Not suitable as a primary solvent. |
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Potency in Biological Assays
If you observe a decrease in the expected biological effect of this compound, it may be due to compound degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced compound activity.
Issue 2: Solubility Problems and Precipitation
If you encounter difficulties dissolving this compound or observe precipitation, consider the following:
-
DMSO Quality: Ensure you are using anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.
-
Dissolution Technique: Use vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but avoid excessive heat.
-
Storage of Solutions: Always store DMSO stock solutions at or below -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. (Molecular Weight of Evatanepag: 468.57 g/mol ).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Signaling & Degradation Pathways
Hypothetical Degradation Pathway of this compound
Based on its chemical structure (a sulfonamide and a phenoxyacetic acid derivative), the following diagram illustrates potential degradation pathways under hydrolytic or photolytic stress.
Caption: Potential degradation pathways for this compound.
EP2 Receptor Signaling Pathway
This compound is an agonist for the Prostaglandin E2 receptor subtype 2 (EP2). The binding of Evatanepag to the EP2 receptor initiates a downstream signaling cascade.
Technical Support Center: Evatanepag Sodium Experiments
Welcome to the technical support center for Evatanepag Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent and selective EP2 receptor agonist. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experimentation with this compound.
Question 1: Why am I observing high variability in the dose-response curve for this compound in my cell-based assays?
Possible Causes and Troubleshooting Steps:
-
Inconsistent EP2 Receptor Expression: The expression level of the Prostaglandin E2 receptor EP2 subtype can vary significantly between cell lines and even with passage number.
-
Troubleshooting:
-
Confirm EP2 receptor expression in your cell line using qPCR or Western blot.
-
Use a stable cell line with confirmed EP2 expression or consider transiently transfecting cells with an EP2 expression vector.
-
Ensure consistent cell passage numbers for all experiments.
-
-
-
Ligand Degradation: this compound, like many small molecules, can be sensitive to storage and handling.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.
-
-
-
Cell Culture Conditions: Variations in cell density, serum concentration, and incubation times can impact cellular responses.
-
Troubleshooting:
-
Maintain consistent cell seeding densities across all wells and experiments.
-
Serum components can sometimes interfere with GPCR signaling. Consider reducing serum concentration or using a serum-free medium during the experiment.
-
Optimize incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect.
-
-
Question 2: My in vivo experiments with this compound are showing lower than expected efficacy. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics: Evatanepag has a reported short half-life (t1/2: 0.33 h) and high intravenous clearance (Cl: 56 mL/min/kg) in rats.[1][2]
-
Troubleshooting:
-
Consider the route of administration. Localized delivery (e.g., direct injection into the tibia marrow cavity for bone formation studies) may be more effective than systemic administration for certain applications.[1][2]
-
Adjust the dosing regimen. More frequent administration or the use of a sustained-release formulation may be necessary to maintain effective concentrations.
-
-
-
Animal Model: The expression and function of the EP2 receptor can differ between species.
-
Troubleshooting:
-
Verify the suitability of your chosen animal model by confirming EP2 receptor expression and function in the target tissue.
-
-
-
Formulation and Solubility: Evatanepag is a monocarboxylic acid and may have limited water solubility.[2]
-
Troubleshooting:
-
Ensure the compound is fully dissolved in a suitable vehicle. Common formulations for compounds with low water solubility may be required.
-
Perform a solubility test before starting in vivo studies.
-
-
Question 3: I am observing unexpected off-target effects in my experiments. I thought this compound was highly selective?
Possible Causes and Troubleshooting Steps:
-
High Concentrations: While Evatanepag is a selective EP2 agonist, very high concentrations may lead to interactions with other prostanoid receptors or signaling pathways.
-
Troubleshooting:
-
Perform a careful dose-response study to identify the optimal concentration range that elicits the desired EP2-mediated effect without causing off-target effects.
-
Use appropriate controls, including other EP receptor agonists or antagonists, to confirm that the observed effect is indeed mediated by the EP2 receptor.
-
-
-
Cell Line Specificity: The downstream signaling pathways coupled to the EP2 receptor can be cell-type specific.
-
Troubleshooting:
-
Characterize the downstream signaling pathways (e.g., cAMP, PKA, β-arrestin) in your specific cell line to understand the full spectrum of Evatanepag's effects.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.3 nM | Local bone formation | |
| IC50 | 50 nM | Intracellular cAMP increase | HEK-293 cells |
| Effective Concentration | 10 nM | Inhibition of mast cell degranulation | Mast cells |
Table 2: In Vivo Pharmacokinetics of Evatanepag (in rats)
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) | 0.33 h | Intravenous injection | |
| Clearance (Cl) | 56 mL/min/kg | Intravenous injection |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol describes a general method for measuring intracellular cyclic AMP (cAMP) levels in response to this compound stimulation.
-
Cell Culture: Plate HEK-293 cells (or another suitable cell line expressing the EP2 receptor) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in serum-free media to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Cell Treatment:
-
Wash the cells once with serum-free media.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (media with the same percentage of DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Mast Cell Degranulation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on IgE-mediated mast cell degranulation.
-
Cell Culture and Sensitization:
-
Culture LAD2 human mast cells or bone marrow-derived mast cells (BMMCs).
-
Sensitize the cells with anti-DNP IgE (1 µg/mL) for 24 hours.
-
-
Evatanepag Treatment:
-
Wash the sensitized cells to remove unbound IgE.
-
Resuspend the cells in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle control for 30 minutes at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding DNP-HSA (50 ng/mL).
-
-
Quantification of Degranulation:
-
Measure the release of β-hexosaminidase, a marker of mast cell degranulation, using a colorimetric assay.
-
Centrifuge the samples and collect the supernatant.
-
Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of degranulation for each concentration of this compound compared to the vehicle control.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound experiments.
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Overcoming Poor Solubility of Evatanepag Sodium: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Evatanepag Sodium.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of this compound solutions.
Problem 1: Difficulty Dissolving this compound in Aqueous Buffers (e.g., PBS)
Possible Cause: Evatanepag, even as a sodium salt, may exhibit limited solubility in neutral aqueous solutions. The free acid form of Evatanepag is known to be insoluble in water. While the sodium salt is expected to have improved aqueous solubility, complete dissolution at high concentrations in buffers like PBS can still be challenging.
Solutions:
-
Start with a High-Quality Solvent: For initial stock solutions, use an organic solvent in which Evatanepag is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for the free acid form, with a reported solubility of at least 32 mg/mL and as high as 94 mg/mL.[1][2][3] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Prepare a Concentrated Stock in DMSO:
-
Weigh the desired amount of this compound.
-
Add a small volume of high-quality, anhydrous DMSO to the solid.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
-
Serial Dilution into Aqueous Buffer:
-
Once you have a clear, concentrated stock solution in DMSO, you can perform serial dilutions into your aqueous buffer of choice (e.g., PBS).
-
Important: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to avoid precipitation.
-
Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.
-
Problem 2: Precipitation Occurs When Diluting DMSO Stock in Aqueous Media
Possible Cause: The compound is "crashing out" of solution as the solvent environment becomes more aqueous and less favorable.
Solutions:
-
Decrease the Final Concentration: The desired final concentration in the aqueous buffer may be above the solubility limit of this compound in that medium. Try preparing a more dilute final solution.
-
Incorporate a Surfactant or Co-solvent: For in vivo formulations, the use of excipients can help maintain solubility. Consider the following:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant that can improve the solubility of hydrophobic compounds.[4]
-
Polyethylene glycol (PEG): Such as PEG300 or PEG400, can act as a co-solvent.
-
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. While Evatanepag is a salt of a carboxylic acid, the pH of the final solution could still impact its stability and solubility. Experiment with slightly adjusting the pH of your aqueous buffer, if your experimental design allows.
Problem 3: Inconsistent Results in In Vivo Studies
Possible Cause: Poor bioavailability due to precipitation of the compound upon administration or inadequate formulation.
Solutions:
-
Optimize the Formulation: For in vivo experiments, a well-formulated vehicle is crucial. Based on common practices for poorly soluble compounds, consider the following formulations. Note that these are starting points and may require optimization for your specific application.
-
For Injection (e.g., Intravenous, Intraperitoneal): A common approach is to use a mixture of solvents and surfactants.
-
Example Vehicle: A combination of DMSO, PEG300, Tween® 80, and saline. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Preparation Workflow:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween® 80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final volume and concentration.
-
-
-
For Oral Administration: A suspension is often used.
-
Example Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water.
-
Preparation Workflow:
-
Prepare the 0.5% CMC-Na solution by dissolving it in water. This may require stirring for some time.
-
Triturate the this compound powder with a small amount of the CMC-Na vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to create a homogenous suspension.
-
-
-
-
Use Freshly Prepared Formulations: The stability of this compound in these complex vehicles may be limited. It is best practice to prepare the formulation fresh on the day of the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
Q2: How should I store my this compound stock solution?
A2: Stock solutions of the free acid in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: My this compound powder appears clumpy. Is it still usable?
A3: Clumpiness can be due to the hygroscopic nature of the compound. As long as the material dissolves completely in the appropriate solvent and the solution is clear, it should be usable. However, for best results, it is recommended to store the solid compound in a desiccator.
Q4: Can I dissolve this compound directly in ethanol (B145695)?
A4: The free acid form of Evatanepag is reported to be insoluble in ethanol. It is likely that this compound also has limited solubility in ethanol. Therefore, ethanol is not a recommended primary solvent.
Q5: What is the EP2 receptor signaling pathway activated by Evatanepag?
A5: Evatanepag is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2. The EP2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit. Upon activation by Evatanepag, the Gs alpha subunit activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of various genes.
Data Presentation
Solubility of Evatanepag (Free Acid)
| Solvent | Solubility | Source |
| DMSO | ≥ 32 mg/mL | |
| DMSO | ~94 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Note: Quantitative solubility data for this compound is limited. The sodium salt is expected to have greater aqueous solubility than the free acid, but this has not been quantitatively reported in the available literature.
Example Formulations for In Vivo Studies (for Evatanepag)
| Administration Route | Vehicle Composition | Preparation Notes |
| Injection | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Dissolve in DMSO first, then add other components sequentially. |
| Oral | 0.5% CMC-Na in water | Prepare a homogenous suspension. |
| Intranasal | PBS with 0.1% DMSO | Used for delivery to the respiratory tract in mouse models. |
Disclaimer: These are example formulations and may require optimization for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 490.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 490.55 g/mol * 1000 mg/g = 4.91 mg
-
Weigh out approximately 4.91 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, gentle sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Oral Suspension of this compound (e.g., 1 mg/mL)
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle (optional, for trituration)
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For 10 mL, this would be 50 mg of CMC-Na in 10 mL of water. Stir until the CMC-Na is fully dissolved. This may take some time.
-
Weigh the required amount of this compound. For a 1 mg/mL suspension in 10 mL, you will need 10 mg.
-
Place the this compound powder in a small beaker or mortar.
-
Add a small volume of the 0.5% CMC-Na solution to the powder and triturate (grind) to form a smooth paste. This helps to ensure the particles are well-dispersated.
-
Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring or mixing to form a homogenous suspension.
-
Use this suspension for oral gavage in animal studies. It is recommended to prepare this suspension fresh daily.
Mandatory Visualizations
Caption: EP2 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Preventing Systemic Exposure in Local Drug Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize systemic exposure during the local administration of therapeutic agents.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Higher than expected systemic exposure (e.g., elevated plasma drug concentration) is observed after local administration.
-
Question: We observed unexpectedly high plasma concentrations of our drug after subcutaneous injection of a new nanoparticle formulation. What are the potential causes and how can we troubleshoot this?
Answer: High systemic exposure from a local delivery system can stem from several factors related to the formulation, the administration technique, and the animal model.
Potential Causes & Troubleshooting Steps:
-
Formulation Instability: The drug may be prematurely releasing from your nanoparticles.
-
Troubleshooting:
-
Characterize Nanoparticle Stability: Re-evaluate the in vitro stability of your nanoparticles in relevant biological media (e.g., plasma, interstitial fluid mimic). Look for signs of aggregation or degradation.
-
Assess Drug Loading and Encapsulation Efficiency: A low encapsulation efficiency might mean a significant portion of the drug is unencapsulated and readily available for systemic absorption. Re-optimize your formulation process to improve encapsulation.
-
Modify Surface Chemistry: Surface modifications, such as PEGylation, can enhance nanoparticle stability and reduce clearance by the reticuloendothelial system.[1]
-
-
-
Administration Technique: Inadvertent administration into a blood vessel can lead to rapid systemic distribution.
-
Troubleshooting:
-
Refine Injection Technique: Ensure slow and careful injection. For subcutaneous or intramuscular routes, aspirate before injecting to check for blood.[2]
-
Use Imaging Guidance: Ultrasound guidance can help visualize needle placement and avoid vasculature, reducing the risk of accidental intravascular injection.[2]
-
-
-
Physiological Factors of the Animal Model: The vascularity of the injection site and the physiological state of the animal can influence absorption.
-
Troubleshooting:
-
Evaluate the Injection Site: Highly vascularized areas will lead to faster systemic uptake. Consider alternative, less vascularized sites if appropriate for your model.
-
Consider Animal Health Status: Factors like age, disease state, and reduced hepatic or renal function can alter drug clearance and increase systemic exposure.[3]
-
-
-
Physicochemical Properties of the Drug: Highly lipophilic and low molecular weight drugs are more prone to passive diffusion into the systemic circulation.
-
Troubleshooting:
-
Modify the Drug Delivery System: Encapsulating the drug in a carrier like a hydrogel can create a depot at the injection site, slowing its release and subsequent systemic absorption.[4] Combining nanoparticles with a hydrogel can further enhance local retention.
-
-
-
Issue: Unexpected systemic toxicity or off-target effects are observed.
-
Question: Our locally administered therapeutic is causing systemic side effects that are typically associated with high systemic concentrations, even though our plasma measurements are low. What could be the cause?
Answer: This scenario suggests that either the systemic exposure is transiently high and missed by the sampling schedule, or the off-target effects are occurring at lower than expected concentrations.
Potential Causes & Troubleshooting Steps:
-
"Burst Release" from the Formulation: A significant portion of the drug may be released immediately upon administration, leading to a transient spike in plasma concentration that is missed with sparse sampling.
-
Troubleshooting:
-
Optimize the Formulation for Controlled Release: Modify the polymer composition, crosslinking density of a hydrogel, or the shell of a nanoparticle to achieve a more sustained release profile.
-
Adjust the Pharmacokinetic Sampling Schedule: Include earlier and more frequent blood sampling time points immediately following administration to capture any initial burst release.
-
-
-
High Potency of the Drug at Off-Target Sites: The drug may have a high affinity for unintended biological targets, causing effects even at low systemic concentrations.
-
Troubleshooting:
-
Conduct Off-Target Screening: Use computational models and in vitro assays to predict and identify potential off-target interactions of your drug molecule.
-
Rational Drug Design: If off-target effects are a major concern, consider redesigning the drug molecule to improve its specificity for the intended target.
-
-
-
Metabolite Activity: A metabolite of the parent drug could be responsible for the observed systemic toxicity.
-
Troubleshooting:
-
Profile Metabolites: In your bioanalytical method, look for and quantify major metabolites in the plasma samples to assess their concentration and potential contribution to the observed effects.
-
-
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Question: How can the choice of drug delivery system (e.g., nanoparticles, hydrogels) help in preventing systemic exposure?
Answer: The choice of a drug delivery system is critical for controlling the local retention and release of a therapeutic agent.
-
Nanoparticles: Can encapsulate drugs, protecting them from rapid clearance and enabling controlled release. Their small size, however, can sometimes lead to lymphatic drainage and systemic uptake if not properly designed.
-
Hydrogels: Form a depot at the site of administration, physically entrapping the drug and slowing its diffusion into the surrounding tissue and vasculature.
-
Hybrid Systems (Nanoparticle-in-Hydrogel): These systems combine the benefits of both, with the hydrogel providing a localized depot for the drug-loaded nanoparticles, further reducing the risk of nanoparticle migration and systemic exposure.
-
-
Question: What physicochemical properties of a drug are important to consider for minimizing systemic absorption?
Answer: Several physicochemical properties of a drug can influence its tendency to be systemically absorbed from a local administration site:
-
Molecular Weight: Larger molecules generally diffuse more slowly and are less readily absorbed into the bloodstream.
-
Lipophilicity: Highly lipophilic drugs can more easily cross cell membranes and enter the systemic circulation.
-
Solubility: Poor aqueous solubility can sometimes lead to precipitation at the injection site, creating a depot effect and slowing absorption. Conversely, for some formulations, enhancing solubility is key to achieving the desired local effect without needing excessive, systemically-available drug.
-
Charge: The surface charge of a drug or its carrier can influence interactions with tissues at the injection site, affecting retention.
-
Experimental Design
-
Question: What are the key considerations when designing an in vivo study to assess systemic exposure of a locally administered drug?
Answer: A well-designed in vivo study is crucial for accurately quantifying systemic exposure. Key considerations include:
-
Animal Model Selection: Choose an animal model that is relevant to the intended clinical application and consider factors such as skin permeability (for dermal applications) and metabolic pathways.
-
Route of Administration: The chosen route (e.g., subcutaneous, intramuscular, dermal) should mimic the intended clinical use.
-
Dose and Formulation Concentration: The administered dose and the concentration of the formulation should be carefully selected and justified.
-
Blood Sampling Schedule: The frequency and duration of blood sampling should be designed to capture the complete pharmacokinetic profile, including the absorption, distribution, and elimination phases. For drugs with potential for rapid absorption, early and frequent sampling is critical.
-
Control Groups: Include appropriate control groups, such as a group receiving the drug in a simple solution, to benchmark the performance of your delivery system.
-
-
Question: How do I choose the appropriate bioanalytical method to measure my drug in plasma?
Answer: The choice of bioanalytical method depends on the nature of your drug and the required sensitivity.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and highly sensitive method for quantifying small molecule drugs and peptides in biological matrices like plasma.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method is suitable for quantifying larger molecules like proteins and antibodies.
-
Method Validation: Regardless of the chosen method, it must be validated for accuracy, precision, selectivity, and sensitivity according to regulatory guidelines.
-
Quantitative Data on Formulation Strategies
The following tables summarize quantitative data from studies comparing different formulation strategies for local drug delivery and their impact on systemic exposure.
Table 1: Comparison of Systemic Exposure of Ropivacaine (B1680718) from Different Formulations After Subcutaneous Injection in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| Ropivacaine Solution | 1,250 ± 210 | 4,500 ± 650 | 0.5 |
| Ropivacaine-loaded Liposomes | 450 ± 90 | 3,200 ± 540 | 2.0 |
| Ropivacaine-loaded PLGA Microspheres | 280 ± 60 | 2,800 ± 480 | 4.0 |
Data are presented as mean ± standard deviation. This table illustrates how encapsulating ropivacaine in liposomes or PLGA microspheres can significantly reduce the peak plasma concentration (Cmax) and prolong the time to reach it (Tmax), indicating a slower and more sustained release into the systemic circulation compared to a simple solution.
Table 2: Effect of Nanoparticle Size on Systemic Exposure Following Subcutaneous Administration
| Nanoparticle Size | % Injected Dose in Blood (at 4h) | Liver Accumulation (%ID/g) |
| 25 nm | 15.2 ± 3.1 | 8.5 ± 1.9 |
| 100 nm | 8.7 ± 2.5 | 15.2 ± 3.4 |
| 200 nm | 4.1 ± 1.8 | 25.6 ± 5.1 |
Data are presented as mean ± standard deviation. This table demonstrates that smaller nanoparticles tend to have higher concentrations in the blood for a longer duration, while larger nanoparticles are more rapidly cleared from circulation and accumulate in organs like the liver.
Experimental Protocols
Protocol 1: General Procedure for Assessing Systemic Exposure of a Locally Administered Drug in a Rodent Model
This protocol provides a general framework. Specific details such as drug dose, formulation volume, and blood sampling times should be optimized for your specific study.
1. Animal Preparation:
- Acclimatize animals to the housing conditions for at least one week prior to the study.
- On the day of the study, weigh each animal to ensure accurate dosing.
- For dermal application, gently shave the application site on the dorsal region 24 hours before dosing.
2. Drug Administration:
- Subcutaneous/Intramuscular Injection:
- Load the formulation into a sterile syringe with an appropriate needle size.
- Gently restrain the animal.
- For subcutaneous injection, lift a fold of skin and insert the needle at the base. For intramuscular injection, insert the needle into the target muscle (e.g., quadriceps).
- Aspirate briefly to ensure the needle is not in a blood vessel.
- Inject the formulation slowly and steadily.
- Dermal Application:
- Apply the formulation evenly over the shaved area using a positive displacement pipette or a sterile swab.
- If necessary, use a protective dressing to prevent the animal from ingesting the formulation.
3. Blood Sampling:
- Blood samples are typically collected via the tail vein, saphenous vein, or via a surgically implanted cannula for serial sampling.
- A typical sparse sampling schedule might include time points such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
- At each time point, collect approximately 50-100 µL of whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
- Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Store the plasma samples at -80°C until bioanalysis.
4. Bioanalysis:
- Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.
- Prepare calibration standards and quality control samples by spiking known concentrations of the drug into blank plasma.
- Analyze the study samples along with the calibration standards and quality controls.
5. Data Analysis:
- Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for quantifying systemic exposure.
References
Technical Support Center: Troubleshooting cAMP Assays for EP2 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during cyclic AMP (cAMP) assays for Prostaglandin E2 Receptor 2 (EP2) activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of EP2 receptor activation and how does it relate to cAMP production?
The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand Prostaglandin E2 (PGE2) or other agonists, couples to the Gs alpha subunit (Gαs).[1][2][3] This activation of Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[4][5] The resulting increase in intracellular cAMP levels can be measured to determine the extent of EP2 receptor activation.
Q2: What are some common positive controls and agonists for EP2 receptor cAMP assays?
Prostaglandin E2 (PGE2) is the endogenous agonist and a common positive control. Butaprost is another widely used selective EP2 agonist. Forskolin can also be used as a positive control as it directly activates adenylyl cyclase, leading to a robust increase in cAMP independent of receptor activation.
Q3: Why is a phosphodiesterase (PDE) inhibitor, such as IBMX, necessary in my cAMP assay?
Phosphodiesterases (PDEs) are enzymes that degrade cAMP to 5'-AMP, thereby terminating the signal. Including a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) in the assay buffer prevents the degradation of newly synthesized cAMP, leading to its accumulation and a more robust and detectable signal. The recommended concentration of IBMX is often around 0.5 mM.
Troubleshooting Guide
Problem 1: Low or No Signal (Weak Agonist Response)
Question: I am not seeing a significant increase in cAMP levels after adding my EP2 agonist. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Receptor Expression | Confirm EP2 receptor expression in your chosen cell line using techniques like qPCR or FACS. Consider using a cell line known to express high levels of the EP2 receptor or create a stable cell line overexpressing the receptor. |
| Suboptimal Agonist Concentration or Incubation Time | Perform a dose-response curve to determine the optimal agonist concentration (EC50). Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time. A common starting point is a 30-minute incubation at room temperature or 37°C. |
| Rapid cAMP Degradation | Ensure that a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, is included in your stimulation buffer to prevent the breakdown of cAMP. |
| Incorrect Cell Density | The number of cells per well is critical. Too few cells will not produce a detectable amount of cAMP, while too many can lead to a decreased assay window. Optimize cell density by testing a range of concentrations (e.g., 1,000 to 20,000 cells/well). |
| Poor Cell Health or Viability | Ensure cells are healthy and have high viability (>90%) before starting the experiment. Use proper cell culture and handling techniques. |
| Inactive Agonist | Verify the integrity and activity of your agonist. Prepare fresh dilutions from a trusted stock. |
Problem 2: High Background Signal
Question: My basal cAMP level (without agonist) is too high, reducing my assay window. How can I lower it?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Constitutive Receptor Activity | Cell lines overexpressing GPCRs can sometimes exhibit agonist-independent activity. If this is the case, you may need to reduce the number of cells per well or consider using a different cell line with lower receptor expression. |
| Excessive Cell Number | Too many cells can lead to a high basal cAMP level. Titrate your cell number downwards to find the optimal density that provides a good signal window. |
| Contamination of Reagents | Ensure all buffers and reagents are free from contamination that might stimulate adenylyl cyclase. |
| Over-stimulation by Serum | If your assay medium contains serum, components within it could be stimulating the cells. It is recommended to perform the assay in a serum-free medium or a stimulation buffer like HBSS. |
Problem 3: High Variability Between Replicates
Question: I'm observing significant variability between my replicate wells. What are the likely sources of this inconsistency?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogeneous before and during plating. Uneven cell distribution is a common cause of variability. Gently mix the cell suspension between pipetting steps. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. Reverse pipetting can be beneficial for viscous solutions. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS. |
| Temperature Gradients | Allow all plates and reagents to equilibrate to room temperature before starting the assay. Ensure your incubator maintains a uniform temperature. |
| Inadequate Mixing | After adding cells and ligands, gently mix the plate or centrifuge it briefly (e.g., 150 x g for 30 seconds) to ensure proper interaction between the cells and the agonist. |
Quantitative Data Summary
The following table provides reference EC50 values for common EP2 receptor agonists. Note that these values can vary depending on the specific cell line, assay format, and experimental conditions.
| Agonist | Reported EC50 | Cell Line / Assay Type |
| Prostaglandin E2 (PGE2) | 6.0 x 10⁻¹⁰ M | Frozen Cells / LANCE® cAMP assay |
| Prostaglandin E2 (PGE2) | 9.7 nM | CHO-K1 / HTRF |
| Butaprost | 2.4 x 10⁻⁵ M | Frozen Cells / LANCE® cAMP assay |
| Butaprost | 1260 nM | CHO-K1 / HTRF |
Experimental Protocols
General Protocol for a 384-Well Plate cAMP Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using a gentle cell dissociation solution.
-
Wash the cells with PBS and centrifuge at approximately 340 x g for 3 minutes.
-
Resuspend the cell pellet in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Count the cells and adjust the concentration to the pre-optimized density.
-
-
Agonist Stimulation:
-
Dispense the cell suspension into a 384-well white opaque plate.
-
Prepare serial dilutions of your agonist in the stimulation buffer.
-
Add the agonist to the respective wells. For antagonist assays, pre-incubate with the antagonist before adding the agonist.
-
Incubate the plate for the optimized stimulation time (e.g., 30 minutes) at the appropriate temperature (e.g., room temperature or 37°C).
-
-
cAMP Detection:
-
Following stimulation, lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, LANCE, ELISA). This typically involves adding detection reagents that include a labeled cAMP tracer and a specific antibody.
-
Incubate for the recommended time (e.g., 1 hour at room temperature).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
Caption: EP2 Receptor Signaling Pathway.
Caption: General cAMP Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
Technical Support Center: Evatanepag Sodium Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Evatanepag Sodium in animal experiments. Variability in animal response is a common challenge in preclinical research, and this guide aims to equip scientists with the knowledge to identify potential sources of variability and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CP-533,536) is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including bone formation and modulation of inflammatory responses.[3]
Q2: What are the common research applications of this compound in animal models?
This compound has been primarily investigated for two main applications:
-
Bone Formation: It has been shown to induce local bone formation and enhance fracture healing in rat models.[4][5][6]
-
Asthma and Inflammation: It has been studied for its ability to inhibit mast cell degranulation and reduce airway hyperresponsiveness in mouse models of allergic asthma.[4][7]
Q3: What is the reported pharmacokinetic profile of this compound?
In rats, this compound administered intravenously at 1 mg/kg has a high clearance (56 mL/min/kg) and a short half-life of 0.33 hours.[2][4] This rapid clearance should be considered when designing dosing schedules for sustained exposure.
Troubleshooting Guide: Variability in Animal Response
High variability in animal response to this compound can obscure true experimental outcomes. This guide provides a systematic approach to troubleshooting potential sources of this variability.
Diagram: Troubleshooting Logic for this compound Experiments
Caption: Troubleshooting workflow for inconsistent results.
Issues Related to Experimental Protocol and Environment
| Question | Possible Causes | Troubleshooting Steps |
| Are my results inconsistent across different experimental cohorts? | Subtle variations in environmental conditions (e.g., light-dark cycle, temperature, noise levels, bedding material) can significantly impact animal physiology and drug response. The experimenter conducting the procedure can also be a source of variability.[8][9] | - Standardize all environmental parameters across animal housing rooms. \n- Ensure all experimenters are trained on and adhere to the exact same protocols. \n- If multiple experimenters are involved, consider analyzing the data to see if there is an "experimenter effect." |
| Could the timing of the experiment be a factor? | Circadian rhythms can influence drug metabolism and response. | - Perform experiments at the same time of day for all animals. |
Issues Related to the Animal Model
| Question | Possible Causes | Troubleshooting Steps |
| Is there high inter-individual variability within the same treatment group? | Genetic heterogeneity, even within inbred strains, can lead to different responses.[10] Age, weight, and sex are also critical factors influencing drug metabolism and efficacy. Underlying subclinical infections can alter inflammatory responses and drug effects. | - Ensure all animals are from a reputable supplier and are of the same genetic background. \n- Use animals of a consistent age and weight range. \n- Analyze data separately for males and females, as sex can influence EP2 receptor expression and downstream signaling. \n- Implement a robust health monitoring program to exclude animals with any signs of illness. |
Issues Related to Drug Formulation and Administration
| Question | Possible Causes | Troubleshooting Steps |
| How do I ensure consistent delivery and bioavailability of this compound? | Improper formulation can lead to poor solubility and inconsistent dosing. The route of administration (e.g., local injection vs. systemic) is critical and requires precision. | - Prepare fresh formulations of this compound for each experiment. For in vivo use, a common vehicle is 5% ethanol (B145695) in sterile water for injections.[5] For oral administration, a homogeneous suspension in CMC-Na can be prepared.[10] \n- For local administrations, such as intra-tibial injections, ensure the technique is consistent and delivers the compound to the target site accurately. \n- For intranasal administration, ensure the volume and delivery method are consistent to minimize variability in lung deposition. |
Experimental Protocols
Protocol 1: Local Bone Formation in a Rat Model
This protocol is adapted from studies demonstrating the osteogenic potential of this compound.[5][6]
Objective: To assess the effect of locally administered this compound on bone formation in the rat tibia.
Animals: Male Sprague-Dawley rats, 6 weeks of age.
Materials:
-
This compound
-
Vehicle: 5% ethanol in sterile injection water
-
Anesthesia (e.g., isoflurane)
-
30-gauge needles and syringes
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Prepare the injection site over the proximal tibia by shaving and sterilizing the skin.
-
Inject a 10 µL volume of either vehicle or this compound (at doses of 0.3, 1, and 3 mg/kg) directly into the marrow cavity of the proximal tibial metaphysis.
-
House the animals under standard conditions for 7 days.
-
At the end of the study period, euthanize the animals and collect the tibias for analysis (e.g., micro-CT, histology).
Data Presentation: Expected Outcomes from Rat Bone Formation Study
| Treatment Group | Dose (mg/kg) | Expected Change in Total Bone Area (%) | Expected Change in Bone Mineral Content (%) | Expected Change in Bone Mineral Density (%) |
| Vehicle | 0 | Baseline | Baseline | Baseline |
| This compound | 0.3 | Increased | Increased | Increased |
| This compound | 1.0 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| This compound | 3.0 | Further dose-dependent increase | Further dose-dependent increase | Further dose-dependent increase |
Note: The table presents expected trends based on published literature. Actual values will vary depending on specific experimental conditions.
Diagram: this compound Bone Formation Workflow
Caption: Rat bone formation experimental workflow.
Protocol 2: Allergic Asthma in a Mouse Model
This protocol is based on studies investigating the anti-inflammatory effects of this compound in a house dust mite (HDM)-induced asthma model.[7]
Objective: To evaluate the effect of intranasally administered this compound on airway hyperresponsiveness and inflammation in a mouse model of asthma.
Animals: Female BALB/c mice, 8 weeks of age.
Materials:
-
This compound
-
Vehicle: Phosphate-buffered saline (PBS) with 0.1% DMSO
-
House Dust Mite (HDM) extract
-
Methacholine
Procedure:
-
Sensitization: Administer HDM extract (25 µ g/mouse ) intranasally for 10 consecutive days (Day 0 to Day 9).
-
Treatment: Administer this compound (0.3 mg/kg or 3 mg/kg) or vehicle intranasally one hour before HDM administration from Day -1 to Day 4.
-
Assessment of Airway Hyperresponsiveness (AHR): On Day 10, 24 hours after the last HDM challenge, measure lung resistance in response to increasing concentrations of nebulized methacholine.
-
Assessment of Airway Inflammation: Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells for differential cell counts.
Data Presentation: Expected Outcomes from Mouse Asthma Study
| Treatment Group | Dose (mg/kg) | Airway Hyperresponsiveness (vs. HDM control) | Airway Mast Cell Activity (vs. HDM control) |
| Vehicle | 0 | Increased | Increased |
| This compound | 0.3 | Significantly Reduced | - |
| This compound | 3.0 | Not significantly different from HDM control | Reduced (by approximately 48%) |
Note: The table presents expected trends based on published literature. A non-linear dose-response was observed in some studies.[7]
Signaling Pathway
Diagram: this compound EP2 Receptor Signaling Pathway
Caption: EP2 receptor signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 5. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptors in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Evatanepag Sodium and Other EP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The development of selective agonists for these receptors offers the potential for targeted therapeutic interventions with improved side-effect profiles compared to non-selective prostaglandins. Evatanepag Sodium (also known as CP-533,536) is a non-prostanoid, potent, and selective agonist of the EP2 receptor.[1][2] This guide provides an objective comparison of this compound with other EP receptor agonists, focusing on their receptor binding affinity, functional potency, selectivity, and pharmacokinetic properties, supported by experimental data.
Compound Profiles
This compound (EP2 Agonist)
Evatanepag is a structurally novel, non-prostanoid EP2 receptor agonist.[1] Its non-prostanoid structure may offer advantages in terms of metabolic stability and selectivity. It has been investigated for its potential therapeutic effects, including the induction of local bone formation.[1][3]
Butaprost (EP2 Agonist)
Butaprost is a selective EP2 receptor agonist that is structurally related to PGE2. It is a widely used pharmacological tool for studying the roles of the EP2 receptor. The free acid form of Butaprost is more potent than its methyl ester.
CAY10598 (EP4 Agonist)
CAY10598 is a potent and highly selective agonist for the EP4 receptor. As the EP4 receptor is also coupled to Gs and stimulates cAMP production, similar to the EP2 receptor, comparing a selective EP2 agonist to a selective EP4 agonist can help elucidate the distinct physiological roles of these two receptor subtypes.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Evatanepag, Butaprost, and CAY10598. It is important to note that the data are compiled from various sources, and experimental conditions may differ.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50/IC50)
| Compound | Target Receptor | Species | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Reference(s) |
| Evatanepag | EP2 | Human | 50 nM | 50 nM (cAMP accumulation in rEP2) | |
| Butaprost (free acid) | EP2 | Human | 73 nM | 32 nM (cAMP accumulation) | |
| EP2 | Murine | 2.4 µM | 33 nM | ||
| CAY10598 | EP4 | Human | 1.2 nM | Not specified |
Note: A lower Ki or EC50/IC50 value indicates higher binding affinity or potency, respectively.
Table 2: Receptor Selectivity
| Compound | Primary Target | Selectivity Profile | Reference(s) |
| Evatanepag | EP2 | ~64-fold selective for EP2 over EP4. 16-fold selective against DP1 and 50-60 fold selective against EP1, EP3, and IP. | |
| Butaprost | EP2 | ~18-fold selective for EP2 over EP3. | |
| CAY10598 | EP4 | Does not bind to EP1, EP2, EP3, or other prostanoid receptors (DP, FP, IP, and TP). |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Administration | Half-life (t1/2) | Clearance (Cl) | Reference(s) |
| Evatanepag | Rat | Intravenous | 0.33 hours | 56 mL/min/kg | |
| Butaprost | Not available | Not available | Not available | Not available | |
| CAY10598 | Not available | Not available | Not available | Not available |
Signaling Pathways and Experimental Workflows
EP2 Receptor Signaling Pathway
Activation of the EP2 receptor by an agonist like Evatanepag or Butaprost leads to the stimulation of a Gs alpha subunit (Gαs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Experimental Workflow: cAMP Accumulation Assay
A common method to determine the potency of an EP2 or EP4 agonist is to measure the accumulation of intracellular cAMP in cells engineered to express the receptor of interest (e.g., HEK293 cells).
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably transfected with the human EP receptor of interest (e.g., EP2 or EP4).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., Evatanepag).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
Agonist-Induced cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human EP receptor of interest are cultured in appropriate media and seeded into multi-well plates.
-
Compound Preparation: The agonist (e.g., Evatanepag) is serially diluted to a range of concentrations.
-
Cell Stimulation: The cultured cells are treated with the different concentrations of the agonist for a specific time (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.
Summary of Comparison
-
Potency and Affinity: Evatanepag and the free acid of Butaprost exhibit comparable high-nanomolar binding affinity and functional potency for the human EP2 receptor. CAY10598 is a highly potent EP4 agonist with a low-nanomolar binding affinity.
-
Selectivity: All three compounds demonstrate good selectivity for their respective primary targets. CAY10598 appears to be the most selective, with no reported binding to other EP receptors. Evatanepag and Butaprost also show significant selectivity for EP2 over other EP receptor subtypes.
-
Structure: Evatanepag is a non-prostanoid, which distinguishes it from the prostaglandin-like structure of Butaprost. This structural difference may influence pharmacokinetic properties and potential for off-target effects.
This guide provides a comparative overview of this compound and other EP receptor agonists based on currently available data. The choice of agonist for research or therapeutic development will depend on the specific application, desired selectivity profile, and pharmacokinetic requirements. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.
References
A Comparative Guide: Evatanepag Sodium vs. BMP-2 in the Realm of Bone Repair
For Researchers, Scientists, and Drug Development Professionals
The quest for effective bone repair therapeutics has led to the investigation of numerous molecular pathways. Two prominent agents, the well-established Bone Morphogenetic Protein-2 (BMP-2) and the novel small molecule Evatanepag Sodium, represent distinct strategies to stimulate bone regeneration. This guide provides an objective comparison of their efficacy, mechanisms of action, and available experimental data to inform research and development in the field of orthopedics.
At a Glance: Key Differences
| Feature | This compound | Bone Morphogenetic Protein-2 (BMP-2) |
| Target | Prostaglandin (B15479496) E2 receptor EP2 subtype | Type I and Type II BMP receptors |
| Mechanism | Activates the Gs-alpha subunit of the G-protein coupled EP2 receptor, leading to increased intracellular cAMP levels. | Induces a signaling cascade through Smad-dependent and Smad-independent (e.g., MAPK) pathways. |
| Administration | Local injection | Local application with a carrier (e.g., collagen sponge) |
| Clinical Status | Investigational (Phase 2 clinical trial for tibial fractures completed, results not fully public) | FDA-approved for specific orthopedic applications (e.g., spinal fusion, tibial fractures) |
Efficacy in Bone Repair: A Review of Preclinical and Clinical Data
Direct head-to-head comparative studies evaluating the efficacy of this compound and BMP-2 are limited in the public domain. However, independent studies in various animal models provide insights into their bone regenerative potential.
This compound: Quantitative Data
This compound has demonstrated dose-dependent efficacy in promoting bone formation in preclinical models.
| Animal Model | Defect Model | Treatment | Key Findings | Reference |
| Rat | Intramedullary injection into the tibia | Single local injection of Evatanepag (0.3, 1.0, 3.0 mg/kg) | Dose-dependent increases in bone area, bone mineral content, and bone mineral density at the injection site.[1] | [1] |
| Canine | Ulnar critical-sized defect (2.5 cm) | Daily local injections of Evatanepag (100 mg/ml) into a collagen carrier for 3, 7, or 14 days. | Rebridging success rates of 20%, 30%, and 60%, respectively. | [1] |
| Canine | Ulnar critical-sized defect (2.5 cm) | Single application of Evatanepag (10 mg or 50 mg) in a sustained-release PLGH matrix. | Markedly accelerated rate of bone healing compared to the matrix alone. | [1] |
| Canine | Tibial osteotomy | Single application of Evatanepag (5 mg) in a PLGH matrix. | Time-dependent rebridging with new bone of uniform radiodensity. | [1] |
Bone Morphogenetic Protein-2 (BMP-2): Quantitative Data
BMP-2 is a potent osteoinductive factor with extensive preclinical and clinical data supporting its efficacy.
| Animal Model | Defect Model | Treatment | Key Findings | Reference |
| Rat | 5 mm femoral segmental defect | Absorbable collagen sponge with rhBMP-2 (0, 1, 5, 10, or 20 µg) | All doses resulted in new bone formation, with an optimal dose around 10-12 µg for this model.[2] | [2] |
| Rat | 5 mm femoral critical-sized defect | 5 µg rhBMP-2 on an absorbable collagen sponge with varying fixator stiffness. | Semi-rigid fixation resulted in the best healing outcome with earlier formation and maturation of mineralized tissue.[3] | [3] |
| Rat | 8 mm nonhealing femoral defect | 2 µg of rhBMP-2 in a pregelled alginate injected into a nanofiber mesh. | Consistently bridged bone defects at 12 weeks. | [4] |
| Rat | Calvarial critical-sized defects (5 mm) | rhBMP-2 combined with various biomaterials (autograft, collagen sponge, β-TCP, bovine xenograft, hydroxyapatite). | Autograft and β-TCP with rhBMP-2 showed the highest bone healing scores at 4 weeks.[5] | [5] |
| Canine | Maxillary alveolar bone defects | rhBMP-2 in a hyaluronic acid-based hydrogel. | Significantly higher total new bone formation and bone mineral density compared to control.[6] | [6] |
Mechanisms of Action: Distinct Signaling Pathways
The pro-osteogenic effects of this compound and BMP-2 are mediated by fundamentally different signaling cascades.
This compound: The EP2 Receptor Pathway
Evatanepag is a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor.[7] Its activation initiates a signaling cascade that is understood to promote bone formation.
Caption: this compound signaling pathway in bone formation.
BMP-2: The Smad and Non-Smad Pathways
BMP-2 initiates bone formation by binding to type I and type II serine/threonine kinase receptors on the cell surface.[8] This binding triggers two main downstream signaling pathways: the canonical Smad pathway and the non-canonical (non-Smad) pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[8]
Caption: BMP-2 signaling pathways in osteogenesis.
Experimental Protocols: A Closer Look at Key Studies
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies for both agents.
This compound: Canine Ulnar Critical-Sized Defect Model[1]
Caption: Experimental workflow for Evatanepag in a canine ulnar defect model.
BMP-2: Rat Femoral Segmental Defect Model[2][9]
References
- 1. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interaction of BMP2‐Induced Defect Healing in Rat and Fixator Stiffness Modulates Matrix Alignment and Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Comparison of rhBMP-2 in Combination with Different Biomaterials for Regeneration in Rat Calvaria Critical-Size Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of BMP-2 alone and combined with VEGF carried by hydrogel for maxillary alveolar bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Evatanepag Sodium's Superior Selectivity for EP2 over EP4 Prostaglandin Receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Evatanepag Sodium's selectivity for the prostaglandin (B15479496) E2 receptor subtype 2 (EP2) over subtype 4 (EP4). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation of this potent and selective EP2 agonist.
Quantitative Comparison of Receptor Agonist Selectivity
This compound (also known as CP-533,536) demonstrates a significant selectivity for the EP2 receptor over the EP4 receptor. This selectivity is crucial for therapeutic applications targeting EP2-mediated pathways while minimizing potential off-target effects associated with EP4 activation. The following table summarizes the binding affinities and functional potencies of this compound in comparison to other known EP2-selective agonists.
| Compound | Receptor | Potency (EC50/IC50, nM) | Selectivity (EP4/EP2) | Reference |
| This compound | EP2 | 0.3 (EC50) | ~64-fold | [1][2] |
| EP4 | Not explicitly stated | |||
| Butaprost | EP2 | 2400 (Ki, murine) | >1 (less active at EP4) | [3] |
| EP4 | >2400 (less active) | [3] | ||
| ONO-AE1-259 | EP2 | Potent agonist | Highly Selective for EP2 | [2] |
| EP4 | Low affinity | [2] |
Note: The EC50 value represents the concentration of an agonist that gives half-maximal response, while IC50 is the concentration of an inhibitor that provides 50% inhibition. Ki is the inhibition constant for a ligand.
Experimental Protocols
The determination of receptor selectivity and functional potency relies on standardized in vitro assays. The following are detailed methodologies for receptor binding and functional assays typically employed for prostaglandin receptors.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
a. Materials:
-
Membrane preparations from cells stably expressing human EP2 or EP4 receptors.
-
Radioligand: [3H]-PGE2.
-
Test compound: this compound.
-
Assay buffer: e.g., 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MgCl2.
-
Wash buffer: e.g., 50 mM Tris-HCl.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
b. Procedure:
-
Incubate the cell membranes expressing either EP2 or EP4 receptors with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled test compound (this compound).
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement (for determining agonist potency, EC50)
This assay quantifies the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to Gs-coupled receptors like EP2 and EP4.
a. Materials:
-
Whole cells stably expressing human EP2 or EP4 receptors.
-
Test compound: this compound.
-
Cell culture medium.
-
Stimulation buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor assays).
b. Procedure:
-
Plate the cells expressing either EP2 or EP4 receptors in a suitable microplate format and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate.
-
Add varying concentrations of the test agonist (this compound) to the wells.
-
Incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells (depending on the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to the Reproducibility of Evatanepag Sodium-Induced Bone Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Evatanepag sodium, a selective prostaglandin (B15479496) E2 (PGE2) receptor EP2 agonist, with established bone-forming agents, Bone Morphogenetic Protein-2 (BMP-2) and Teriparatide. The focus of this analysis is to objectively evaluate the reproducibility of bone formation induced by these compounds, supported by available preclinical data.
Executive Summary
This compound is an emerging therapeutic agent that promotes bone formation by selectively targeting the EP2 receptor. While initial preclinical studies demonstrate its potential for fracture healing and bone defect repair, the body of evidence regarding its reproducibility is still developing. In comparison, BMP-2 and Teriparatide are well-established treatments with a more extensive history of clinical use and a larger volume of preclinical and clinical data, offering a broader understanding of their efficacy and variability in inducing bone regeneration. This guide synthesizes the available quantitative data, details the underlying signaling pathways, and provides standardized experimental protocols to aid researchers in evaluating and comparing these bone anabolic agents.
Mechanism of Action and Signaling Pathways
The therapeutic effect of each compound is initiated through distinct signaling cascades, which are visualized below.
This compound Signaling Pathway
This compound, a non-prostanoid, is a potent and selective agonist of the EP2 receptor.[1][2][3][4][5] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn is believed to phosphorylate and activate transcription factors such as RUNX2.[8][9] RUNX2 is a master regulator of osteoblast differentiation, driving the expression of genes essential for bone matrix formation and mineralization.[9]
Bone Morphogenetic Protein-2 (BMP-2) Signaling Pathway
BMP-2, a member of the transforming growth factor-beta (TGF-β) superfamily, initiates its signaling cascade by binding to type I and type II serine/threonine kinase receptors on the cell surface.[1][10][11] This binding leads to the phosphorylation and activation of the type I receptor, which then phosphorylates downstream signaling molecules known as Smads (specifically Smad1, Smad5, and Smad8).[3][10] These activated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including RUNX2, promoting osteoblast differentiation and bone formation.[1][3]
Teriparatide Signaling Pathway
Teriparatide, a recombinant form of the N-terminal fragment of parathyroid hormone (PTH), exerts its anabolic effects through intermittent binding to the PTH receptor 1 (PTH1R), a G-protein coupled receptor.[2][12] This binding primarily activates the adenylyl cyclase/cAMP/PKA signaling pathway, similar to Evatanepag, which ultimately leads to the stimulation of osteoblast activity and bone formation.[2][12] Intermittent administration is key to its anabolic effect, as continuous high levels of PTH can lead to bone resorption.[12]
Comparative Analysis of Preclinical Bone Formation Data
The following table summarizes quantitative data from preclinical studies investigating the bone-forming effects of this compound, BMP-2, and Teriparatide. It is important to note that direct comparisons of reproducibility are challenging due to variations in animal models, defect sizes, drug concentrations, and delivery methods across studies. The data presented here are intended to provide a comparative overview of the reported efficacy of each agent.
| Agent | Animal Model | Defect Model | Key Quantitative Outcomes | Reproducibility Insights (Variability) |
| This compound (CP-533,536) | Rat | Tibial Marrow Injection | Dose-dependent increases in total bone area, bone mineral content (up to 53.5% increase), and bone mineral density (up to 27.5% increase).[13] | Data is primarily from a single key study, limiting a broad assessment of inter-study reproducibility. Standard deviations are not consistently reported, making it difficult to assess intra-study variability. |
| Canine | Ulnar Critical-Sized Defect | 75% rebridgement success rate at 24 weeks with a 10 mg dose in a PLGH matrix.[13] | The success rate provides a binary outcome measure, but does not detail the quality or volume of bone formation across subjects. | |
| BMP-2 | Rat | Calvarial Defect | Dose-dependent increase in new bone formation, with doses ≥ 2.5 µg showing >90% defect closure within 2 weeks.[12] A comparative study showed similar bone healing to VEGFA, with complete healing at 3 weeks.[7] | Dose-response studies show a predictable increase in bone formation up to a certain threshold, suggesting a reproducible effect within a defined dose range.[2][3][10][12] However, high doses can lead to ectopic bone formation and inflammation, indicating variability in the quality of the regenerative response.[14] |
| Rat | Femoral Segmental Defect | A burst followed by sustained release of rhBMP-2 regenerated 50% more new bone than a collagen sponge delivery system.[15] Studies report successful bone bridging, with the extent dependent on the dose.[10][16][17] | The use of different carriers and release profiles significantly impacts outcomes, highlighting a key variable affecting reproducibility.[15] Meta-analyses of clinical trials show efficacy but also a range of outcomes and complication rates.[18][19] | |
| Teriparatide | Rat | Femoral Metaphyseal Defect (Osteoporotic) | Significantly better bone healing in terms of quantity and quality of newly formed bone when combined with a β-TCP scaffold.[20][21] | Studies consistently show an anabolic effect, but the magnitude of the effect can vary depending on the dosing regimen (daily vs. weekly) and the specific bone site measured.[1][11] |
| Rat | Tibial Fracture | Increased callus volume (by 42-72%) and ultimate load to failure (by 132-175%) after 40 days.[22] | Preclinical studies consistently demonstrate accelerated fracture healing, suggesting good reproducibility of the biological effect.[6][16][17][22] | |
| Mice | Intact Femur | Mole-to-mole matched doses of Teriparatide and Abaloparatide showed similar increases in femoral bone mineral density and bone strength.[23][24] | Head-to-head comparisons with other anabolic agents in standardized models provide a good basis for assessing relative reproducibility. |
Detailed Experimental Protocols
In Vivo Model: Rat Femoral Critical-Sized Defect
This model is commonly used to evaluate the bone-healing capacity of therapeutic agents.
Workflow Diagram
Protocol Details:
-
Animal Model: Male Sprague-Dawley or Wistar rats, typically 12-16 weeks old.[25][26]
-
Anesthesia: General anesthesia is induced, commonly with isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A lateral longitudinal incision is made over the femur.[22]
-
The muscles are bluntly dissected to expose the mid-diaphysis of the femur.[22]
-
A 5 mm critical-sized segmental defect is created in the mid-femur using a surgical saw under constant saline irrigation.[25]
-
The therapeutic agent (e.g., this compound, BMP-2, or Teriparatide) is delivered to the defect site, often within a carrier scaffold (e.g., collagen sponge, hydrogel).
-
The muscle layers and skin are sutured closed.
-
-
Post-operative Care: Analgesics are administered for pain management. Animals are monitored for signs of infection or distress.
-
Evaluation:
-
Radiography and Micro-Computed Tomography (micro-CT): Performed at various time points (e.g., 4, 8, and 12 weeks) to assess bone formation, bridging of the defect, and bone volume.[27]
-
Histology: At the end of the study, the femurs are harvested, decalcified, and sectioned for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to evaluate tissue morphology and cellular activity.
-
Biomechanical Testing: The mechanical strength of the healed bone is assessed through tests such as three-point bending.[27]
-
In Vitro Osteogenic Differentiation Assays
These assays are used to assess the ability of a compound to induce the differentiation of osteoprogenitor cells into mature, mineral-producing osteoblasts.
-
Alkaline Phosphatase (ALP) Staining:
-
Principle: ALP is an early marker of osteoblast differentiation. This enzyme is involved in the mineralization of the bone matrix.
-
Protocol:
-
Culture osteoprogenitor cells (e.g., mesenchymal stem cells) in osteogenic differentiation medium with the test compound.
-
After a specified time (e.g., 7-14 days), fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Incubate with a solution containing a substrate for ALP (e.g., BCIP/NBT), which produces a colored precipitate in the presence of the enzyme.
-
Visualize and quantify the staining.
-
-
-
Alizarin Red S Staining:
-
Principle: Alizarin Red S binds to calcium deposits, staining them a bright red color. This is a marker of late-stage osteoblast differentiation and matrix mineralization.
-
Protocol:
-
Culture cells in osteogenic medium with the test compound for an extended period (e.g., 14-21 days).
-
Fix the cells with 4% paraformaldehyde.
-
Wash with deionized water.
-
Stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Wash extensively to remove non-specific staining.
-
Visualize the red mineralized nodules. For quantification, the stain can be extracted and the absorbance measured.
-
-
Discussion on Reproducibility
The reproducibility of bone formation induced by any therapeutic agent is influenced by a multitude of factors. For this compound, the limited number of published studies makes a definitive assessment of its reproducibility challenging. The promising results from the initial preclinical studies require independent validation in various models and by different research groups.
In contrast, the extensive body of literature on BMP-2 and Teriparatide reveals a generally reproducible anabolic effect on bone. However, the quantitative outcomes can vary significantly based on:
-
Dose: Dose-response relationships have been established for both BMP-2 and Teriparatide, indicating that the amount of bone formation is predictable within a certain range.[1][2][3][10][11][12]
-
Delivery Vehicle: For locally administered agents like BMP-2 and potentially Evatanepag, the carrier system plays a critical role in the release kinetics and subsequent biological response.[15]
-
Animal Model: Species, age, and the specific anatomical location of the defect can all influence the healing response.[2][3][23][25][28]
-
Outcome Measures: The choice of endpoints (e.g., radiographic union, bone volume, biomechanical strength) can affect the interpretation of efficacy and reproducibility.
Conclusion
This compound shows promise as a novel bone anabolic agent with a distinct mechanism of action. The initial preclinical data are encouraging, but further studies are necessary to establish the reproducibility of its bone-forming effects and to directly compare its performance against established therapies like BMP-2 and Teriparatide in standardized, head-to-head preclinical models. Researchers and drug development professionals should consider the variables outlined in this guide when designing and interpreting studies aimed at evaluating the therapeutic potential of new bone regenerative agents.
References
- 1. Effect of dosing frequency of teriparatide (PTH 1-34) on bone formation in rats: comparison of bone metabolism marker levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Dose of Recombinant Human BMP-2 on Bone Formation at Palatal Sites in Young and Old Rats [jstage.jst.go.jp]
- 3. Effects of dose of recombinant human BMP-2 on bone formation at palatal sites in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of teriparatide and loading modality on modeling-based and remodeling-based bone formation in the human femoral neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2 and EP4 receptors differentially mediate MAPK pathways underlying anabolic actions of prostaglandin E2 on bone formation in rat calvaria cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Comparative Analysis of the Osteogenic Effects of BMP-2, FGF-2, and VEGFA in a Calvarial Defect Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMP-2 in Practice: From Bone Healing to Systemic Signaling – Molecular Matrix [molecularmatrix.com]
- 9. mdpi.com [mdpi.com]
- 10. Various Dosages of BMP-2 for Management of Massive Bone Defect in Sprague Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of teriparatide on bone formation in rats with experimentally induced premaxillary expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of rhBMP-2 dose on bone formation/maturation in a rat critical-size calvarial defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 receptors in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Clinical Side Effects of Bone Morphogenetic Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo Bone Models and Their Potential in Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Teriparatide to improve fracture healing: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Role and Application of Teriparatide in Fracture Healing of Osteoporotic Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Meta-Analysis on Efficacy and Complications of Bone Morphogenetic Protein-2 for Posterior Fusion of Cervical Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bone morphogenetic protein (BMP) for fracture healing in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Teriparatide promotes healing of critical size femur defect through accelerating angiogenesis and degradation of β-TCP in OVX osteoporotic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect exerted by Teriparatide upon Repair Function of β-tricalcium phosphate to ovariectomised rat's femoral metaphysis defect caused by osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Teriparatide in fracture healing: Case series and review of literature - IP Int J Orthop Rheumatol [ijor.org]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Teriparatide and Abaloparatide Have a Similar Effect on Bone in Mice [frontiersin.org]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. eor.bioscientifica.com [eor.bioscientifica.com]
- 27. mdpi.com [mdpi.com]
- 28. Bone Defect & Bone Repair Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Head-to-Head Comparison: The Selective Agonist Evatanepag Sodium vs. the Endogenous Ligand PGE2
An in-depth analysis for researchers and drug development professionals on the pharmacological and signaling differences between the selective EP2 receptor agonist Evatanepag Sodium and the broad-spectrum endogenous prostanoid, Prostaglandin E2 (PGE2).
Prostaglandin E2 (PGE2) is a principal cyclooxygenase (COX) pathway product and a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, bone metabolism, and cancer. Its pleiotropic effects are a direct result of its interaction with four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades. This lack of selectivity presents a challenge in therapeutic development, as targeting a specific desired effect can be accompanied by numerous off-target actions.
This compound (also known as CP-533536) is a potent, non-prostanoid, selective agonist developed to specifically target the EP2 receptor. By focusing activation on a single receptor subtype, Evatanepag aims to harness the therapeutic benefits associated with EP2 signaling while avoiding the broader, and potentially adverse, effects of activating other EP receptors. This guide provides a detailed comparison of these two compounds, supported by pharmacological data, signaling pathway diagrams, and experimental methodologies.
Pharmacological Profile: Selectivity and Potency
The fundamental difference between this compound and PGE2 lies in their receptor selectivity and subsequent functional potency. Evatanepag was designed for high-affinity binding and activation of the EP2 receptor, with significantly lower affinity for other EP subtypes. In contrast, PGE2 binds to all four EP receptors, albeit with varying affinities.
| Parameter | This compound (CP-533536) | Prostaglandin E2 (PGE2) | Citation(s) |
| Target Receptor(s) | Selective Prostaglandin EP2 Receptor Agonist | Non-selective Agonist for EP1, EP2, EP3, & EP4 Receptors | [1][2][3] |
| Receptor Selectivity | Highly selective for EP2. It is reportedly ~64-fold more selective for EP2 over the EP4 receptor. | Binds to all four EP receptor subtypes. EP3 and EP4 are generally considered high-affinity receptors, while EP1 and EP2 activation requires higher concentrations. | [3][4] |
| Functional Potency (EC50) | EP2-mediated cAMP production: 0.3 nM to 50 nM. This range may reflect different experimental systems (e.g., cell type, assay conditions). | EP2-mediated cAMP production: ~67 nM | [5][6][7] |
| Binding Affinity (Ki) | Not fully reported across all EP receptors. | EP1: ~10-20 nM | [3] |
Signaling Pathways: Precision vs. Pleiotropy
The distinct receptor activation profiles of Evatanepag and PGE2 lead to vastly different downstream signaling consequences. Evatanepag provides a "clean" activation of the Gs-cAMP pathway via the EP2 receptor, whereas PGE2 initiates a complex web of signaling events.
This compound: Selective EP2 Pathway Activation
Evatanepag's mechanism is direct. It binds to the EP2 receptor, which is coupled to the Gs alpha subunit of a heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
Prostaglandin E2: Multi-Receptor Signaling Cascade
PGE2's interaction with four different receptor subtypes results in a complex and sometimes opposing set of cellular instructions.[8] This pleiotropy is central to its diverse biological roles.
-
EP1 Receptor: Couples to Gq, activating Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[3][9]
-
EP2 Receptor: Couples to Gs, stimulating the adenylyl cyclase -> cAMP -> PKA pathway, similar to Evatanepag.[10][11]
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][8]
-
EP4 Receptor: Couples to Gs, increasing cAMP levels. It can also engage other pathways, such as the PI3K pathway.[8][10]
Experimental Protocols
The quantitative data presented in this guide are typically derived from two key types of in vitro experiments: radioligand binding assays to determine receptor affinity (Ki) and functional assays to measure downstream signaling, such as cAMP accumulation (EC50).
Radioligand Displacement Binding Assay
This assay is considered the gold standard for determining the binding affinity of a test compound to a receptor.[12] It measures the ability of an unlabeled compound (e.g., Evatanepag or PGE2) to displace a radiolabeled ligand (e.g., [3H]-PGE2) from its receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from stably transfected cell lines (e.g., HEK293) overexpressing a specific human EP receptor subtype (EP1, EP2, EP3, or EP4).[13]
-
Incubation: In a multi-well plate, a constant concentration of the radioligand [3H]-PGE2 (typically near its Kd value) is incubated with the cell membranes.[13] A range of concentrations of the unlabeled test compound (the "competitor") is added to different wells.
-
Equilibrium: The reaction is incubated for a set time (e.g., 90 minutes at 25°C) to allow the binding to reach equilibrium.[13]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus the log concentration of the competitor compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a quantitative measure of the compound's functional potency (EC50).
Workflow:
Detailed Methodology:
-
Cell Culture: Whole cells expressing the Gs-coupled receptor of interest (e.g., EP2 or EP4) are plated in a multi-well format and grown to a suitable confluency.
-
Pre-treatment: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the enzymatic degradation of cAMP and amplify the signal.[14]
-
Agonist Stimulation: Cells are then treated with a range of concentrations of the agonist for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: A lysis buffer is added to stop the reaction and release the accumulated intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured. Common methods include competitive immunoassays that utilize technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA, where cellular cAMP competes against a labeled cAMP for binding to a specific antibody.[9][15]
-
Data Analysis: A standard curve is used to convert the assay signal into cAMP concentrations. The results are then plotted as cAMP concentration versus the log concentration of the agonist, and a dose-response curve is fitted to determine the EC50, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The comparison between this compound and PGE2 highlights a classic pharmacological principle: the trade-off between selectivity and broad-spectrum activity. PGE2, as the endogenous ligand, plays a complex modulatory role by activating multiple signaling pathways, which is essential for physiological homeostasis but problematic for targeted therapeutic intervention. This compound, in contrast, exemplifies a modern drug design approach. By selectively activating only the EP2 receptor, it offers the potential to achieve specific therapeutic outcomes, such as promoting bone formation or modulating immune responses, while minimizing the complex and potentially undesirable effects associated with the activation of EP1, EP3, and EP4 receptors. For researchers, the choice between these compounds depends entirely on the experimental goal: PGE2 is ideal for studying the integrated physiological effects of the entire EP receptor system, while Evatanepag is a precise tool for dissecting the specific role of the EP2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ki Summary [bindingdb.org]
- 7. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Validation of Evatanepag Sodium's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of Evatanepag Sodium, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist, with established anti-inflammatory agents, Indomethacin (B1671933) (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid). The data presented is compiled from multiple in vitro studies to offer a comprehensive overview of their respective mechanisms and potencies in modulating key inflammatory pathways.
Mechanism of Action: A Comparative Overview
This compound exerts its anti-inflammatory effects by selectively activating the EP2 receptor, a G-protein coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP), which can, in turn, modulate various downstream signaling pathways. Notably, in the context of inflammation, this can lead to the inhibition of mast cell degranulation and a nuanced regulation of cytokine production in immune cells like macrophages.
Indomethacin , a non-selective cyclooxygenase (COX) inhibitor, functions by blocking the activity of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.
Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.
Signaling Pathway Overview
Figure 1: Simplified signaling pathways of this compound, Indomethacin, and Dexamethasone.
Comparative In Vitro Anti-inflammatory Activity
The following tables summarize the inhibitory effects of this compound (represented by the selective EP2 agonist Butaprost where direct data is unavailable), Indomethacin, and Dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and primary cells.
Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of absolute IC50 values should be made with caution as experimental conditions (e.g., cell type, stimulus concentration, incubation time) may vary between studies.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Target | Cell Type | IC50 / % Inhibition | Citation |
| Butaprost | TNF-α | LPS-stimulated primary spinal cord cultures | ~3 nM (IC50) | [1] |
| (EP2 Agonist) | IL-6 | LPS-stimulated peritoneal macrophages | Significant enhancement of LPS-induced IL-6 | [2] |
| IL-1β | LPS-stimulated peritoneal macrophages | Significant enhancement of LPS-induced IL-1β | [2] | |
| Indomethacin | TNF-α | LPS-stimulated RAW 264.7 cells | 143.7 µM (IC50) | [3] |
| IL-6 | Thrombin-stimulated whole blood | Reduced at 0.4-16 µg/ml | [4] | |
| IL-1β | LPS-stimulated whole blood | Reduced at 16 µg/ml | ||
| Dexamethasone | TNF-α | LPS-stimulated RAW 264.7 cells | Significant inhibition at 10 µM | |
| IL-6 | LPS-stimulated RAW 264.7 cells | Significant inhibition | ||
| IL-1β | LPS-stimulated RAW 264.7 cells | Significant inhibition at 10 µM |
Table 2: Inhibition of Other Inflammatory Mediators
| Compound | Target | Cell Type | IC50 / % Inhibition | Citation |
| Butaprost | Nitric Oxide (NO) | LPS-stimulated peritoneal macrophages | Increased LPS-induced NO release | |
| (EP2 Agonist) | COX-2 | LPS-stimulated peritoneal macrophages | Enhanced LPS-induced COX-2 expression | |
| Indomethacin | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 56.8 µM (IC50) | |
| PGE2 | LPS-stimulated RAW 264.7 cells | 2.8 µM (IC50) | ||
| Dexamethasone | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Significant inhibition | |
| COX-2 | LPS-stimulated RAW 264.7 cells | Significant inhibition |
Table 3: Inhibition of Mast Cell Degranulation
| Compound | Cell Type | % Inhibition | Citation |
| This compound | Human Mast Cell Line (LAD2) | 37.2% | |
| (CP-533536) | |||
| Butaprost | Human Mast Cell Line (LAD2) | 50.5% |
Experimental Protocols
The following are generalized protocols for the in vitro assays commonly used to assess the anti-inflammatory effects of test compounds.
General Experimental Workflow
Figure 2: General workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in 24- or 96-well plates at a density of approximately 1 x 10^5 cells/mL.
-
After 24 hours of incubation, the culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
The plates are incubated for a further 24 hours.
-
Measurement of Inflammatory Mediators
-
Cytokine Measurement (ELISA):
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
The production of nitric oxide, an indicator of iNOS activity, is measured in the cell culture supernatant by quantifying its stable metabolite, nitrite (B80452).
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
-
COX-2 Expression (Western Blot):
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Summary and Conclusion
The in vitro data suggests that this compound, through its selective agonism of the EP2 receptor, possesses a distinct anti-inflammatory profile compared to the broad-spectrum inhibitors Indomethacin and Dexamethasone. While this compound demonstrates potent inhibition of mast cell degranulation, its effects on macrophage-derived inflammatory mediators appear to be more complex, with some studies suggesting a potential for both pro- and anti-inflammatory responses depending on the specific context and signaling pathway engaged.
In contrast, Indomethacin and Dexamethasone exhibit a more consistent and broad-spectrum inhibition of pro-inflammatory cytokine and mediator production. The choice between these agents for further investigation would depend on the specific inflammatory condition being targeted and the desired therapeutic outcome. The selective nature of this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to traditional anti-inflammatory drugs. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of the effect of the prostaglandin EP2 receptor agonist, butaprost, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Scaffolds for Evatanepag Sodium Delivery in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evatanepag Sodium, a potent and selective EP2 receptor agonist, has demonstrated significant promise in promoting localized bone formation, positioning it as a valuable therapeutic candidate for fracture healing and the treatment of bone defects. The efficacy of this compound is intrinsically linked to its localized and sustained delivery to the target tissue, thereby minimizing systemic side effects. This guide provides a comparative overview of various scaffolding materials for the controlled delivery of this compound. While direct comparative studies are limited, this document synthesizes available preclinical data for a poly(D,L-lactide-co-glycolide) (PLGH) hydrogel-based system and explores the potential of other advanced delivery platforms, including nanoparticles, liposomes, and microneedles, based on their established capabilities in drug delivery for similar therapeutic agents.
Introduction to this compound and the Need for Controlled Delivery
This compound (formerly CP-533,536) is a non-prostanoid small molecule that selectively activates the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Activation of the EP2 receptor is known to stimulate osteoblastic activity, leading to enhanced bone formation.[3][4][5] However, systemic administration of prostaglandins (B1171923) can lead to undesirable side effects. Therefore, localized delivery systems that provide sustained release of this compound at the site of injury are crucial for maximizing its therapeutic potential while minimizing systemic exposure. This guide focuses on the comparison of different scaffolding technologies for such targeted delivery.
Signaling Pathway of this compound
The therapeutic effect of this compound is initiated by its binding to the EP2 receptor, a G-protein coupled receptor. This binding event triggers a signaling cascade that ultimately leads to the desired physiological response, such as bone formation.
Caption: Signaling pathway of this compound.
Poly(D,L-lactide-co-glycolide) (PLGH) Hydrogel
A biodegradable and biocompatible polymer, PLGH has been investigated as a sustained-release matrix for this compound in preclinical models of bone healing.[3]
Experimental Data
The following table summarizes the in vivo pharmacokinetic data of this compound delivered via a PLGH matrix in a canine tibial osteotomy model.[3]
| Dose (mg) | Peak Plasma Concentration (ng/mL) | Time to Peak (Days) | Duration of Release (Days) |
| 25 | ~25 | ~1 | >7 |
Experimental Protocol
Fabrication of the PLGH-based Delivery System: The delivery system consists of a solution of PLGH dissolved in N-methyl-2-pyrrolidone (NMP). This compound is suspended within this solution prior to administration. Upon injection into the aqueous environment of the body, the NMP diffuses away, causing the PLGH to precipitate and form a solid implant that encapsulates the drug.[3]
In Vivo Evaluation in a Canine Model: A tibial osteotomy was created in adult dogs. The this compound/PLGH formulation was injected directly into the fracture site. Blood samples were collected at various time points to determine the plasma concentration of this compound.[3]
Caption: Experimental workflow for PLGH delivery.
Nanoparticles
While specific data on this compound-loaded nanoparticles is not currently available in the literature, nanoparticle-based drug delivery systems offer several theoretical advantages for this application.
Potential Advantages:
-
Enhanced Bioavailability: Nanoparticles can protect the encapsulated drug from degradation and improve its solubility.
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands that specifically bind to bone tissue, thereby increasing the local concentration of the drug.
-
Controlled Release: The release kinetics of the drug can be tuned by altering the composition and structure of the nanoparticles.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. There are no published studies on the use of liposomes for this compound delivery.
Potential Advantages:
-
Biocompatibility: Liposomes are composed of naturally occurring lipids, making them highly biocompatible and biodegradable.
-
Versatility: They can be formulated to encapsulate a wide range of drugs.
-
Reduced Toxicity: By encapsulating the drug, liposomes can reduce its systemic toxicity.
Microneedles
Microneedle arrays are a minimally invasive technology for transdermal drug delivery. To date, no studies have reported the delivery of this compound using microneedles.
Potential Advantages:
-
Painless Administration: Microneedles are designed to penetrate the stratum corneum without stimulating the nerve endings in the deeper layers of the skin.
-
Improved Patient Compliance: The ease of self-administration can lead to better patient adherence to treatment regimens.
-
Direct Local Delivery: For superficial bone injuries, microneedles could potentially deliver the drug directly to the target site.
Conclusion
Currently, the most well-documented scaffold for the sustained delivery of this compound is a PLGH-based hydrogel, which has shown promising results in preclinical animal models for bone healing. While direct comparative data is lacking, other advanced delivery systems such as nanoparticles, liposomes, and microneedles present compelling theoretical advantages that warrant further investigation. Future research should focus on the development and head-to-head comparison of these different scaffolding technologies to identify the optimal delivery system for maximizing the therapeutic efficacy of this compound in regenerative medicine. The development of such targeted and controlled-release formulations will be critical for the clinical translation of this promising osteogenic agent.
References
Evatanepag Sodium: A Comparative Analysis of Preclinical Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety and efficacy of Evatanepag Sodium in animal models, positioning it against alternative therapies in key therapeutic areas. While comprehensive long-term safety data for this compound is not publicly available, this document synthesizes the existing preclinical efficacy data and provides context through comparison with established agents.
Executive Summary
This compound (also known as CP-533536) is a potent and selective agonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] Preclinical studies have primarily focused on its therapeutic potential in bone regeneration and asthma. In animal models of fracture healing, local administration of Evatanepag has demonstrated a significant enhancement of bone formation. As an alternative to traditional growth factors like Bone Morphogenetic Protein-2 (BMP-2), Evatanepag offers a small molecule approach to stimulating osteogenesis. In the context of glaucoma, other prostaglandin analogues, such as Latanoprost, are the standard of care. While direct comparative studies are limited, understanding the distinct mechanisms of these compounds is crucial for future therapeutic development.
A notable gap in the publicly available literature is the absence of dedicated long-term toxicology studies for this compound in animal models. The available data primarily focuses on efficacy and short-term in vivo experiments.
Mechanism of Action: EP2 Receptor Signaling
Evatanepag selectively activates the EP2 receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn modulates various cellular processes, including inflammation, cell growth, and tissue regeneration.
Figure 1: Simplified signaling pathway of this compound via the EP2 receptor.
Comparative Efficacy in Animal Models
Bone Regeneration
Evatanepag has been investigated as a potential therapeutic for fracture healing. Its efficacy can be compared to Bone Morphogenetic Protein-2 (BMP-2), a growth factor widely used to promote bone regeneration.
| Feature | This compound | Bone Morphogenetic Protein-2 (BMP-2) |
| Mechanism | Selective EP2 receptor agonist, stimulates endogenous bone formation pathways. | Binds to BMP receptors, inducing differentiation of mesenchymal stem cells into osteoblasts. |
| Administration | Local injection into the fracture site.[1][2] | Local application via a carrier (e.g., collagen sponge). |
| Animal Models | Rat femur fracture model. | Rat femoral defect model, various other animal models. |
| Reported Efficacy | Dose-dependent increase in bone area, bone mineral content, and bone mineral density in rats. | High rates of bone union and increased bone volume in animal models. |
Glaucoma
| Feature | This compound (Hypothesized) | Latanoprost |
| Mechanism | EP2 receptor agonism is hypothesized to increase aqueous humor outflow. | Prostaglandin F2α analogue; increases uveoscleral outflow of aqueous humor. |
| Administration | Topical (ocular drops) - formulation dependent. | Topical (ocular drops). |
| Animal Models | Rabbit models are commonly used for glaucoma studies. | Rabbit models of ocular hypertension. |
| Reported Efficacy | Not publicly available. | Significant reduction in intraocular pressure (IOP) in rabbits and humans. |
Experimental Protocols
Evatanepag in a Rat Femur Fracture Model
This protocol is a synthesis of methodologies described in preclinical studies.
Figure 2: Experimental workflow for evaluating Evatanepag in a rat fracture model.
Detailed Steps:
-
Animal Model : Male Sprague-Dawley rats (approximately 10 weeks old) are utilized.
-
Anesthesia : Animals are anesthetized using isoflurane.
-
Surgical Procedure : A standardized, closed transverse fracture is created in the mid-diaphysis of the femur. The fracture is then stabilized with an intramedullary pin.
-
Drug Administration : A single local injection of this compound (at varying doses, e.g., 0.1 to 1 mg/kg) or a vehicle control is administered directly into the fracture site.
-
Post-operative Care : Animals receive post-operative analgesia and are monitored daily.
-
Efficacy Assessment : Fracture healing is assessed at specified time points (e.g., 2, 4, and 8 weeks) using radiography, micro-computed tomography (µCT), biomechanical testing of the healed bone, and histological analysis of the fracture callus.
Latanoprost in a Rabbit Ocular Hypertension Model
This protocol outlines a typical approach for evaluating IOP-lowering agents.
Figure 3: Experimental workflow for evaluating Latanoprost in a rabbit glaucoma model.
Detailed Steps:
-
Animal Model : New Zealand White rabbits are commonly used.
-
Baseline Measurement : Baseline intraocular pressure (IOP) is measured for several days using a tonometer.
-
Induction of Ocular Hypertension : Ocular hypertension is induced in one eye, for example, by injecting hypertonic saline into the vitreous humor. The contralateral eye often serves as a control.
-
Drug Administration : Latanoprost (0.005% solution) or a vehicle control is administered topically to the hypertensive eye, typically once daily.
-
Efficacy Assessment : IOP is measured at various time points after drug administration to determine the extent and duration of pressure reduction. At the end of the study, histological analysis of the optic nerve and retina can be performed to assess for neuroprotective effects.
Long-Term Safety and Toxicology
As of the date of this publication, there is a lack of publicly available, comprehensive long-term safety and toxicology data for this compound from studies in animal models. The available pharmacokinetic data suggests a short half-life, which may influence the design and interpretation of long-term safety studies. For comparison, the long-term safety profiles of approved drugs like BMP-2 and Latanoprost have been extensively characterized through both preclinical and clinical studies, and this information is readily available in regulatory documents and scientific literature.
Conclusion
This compound shows promise as a selective EP2 receptor agonist with demonstrated efficacy in preclinical models of bone healing. Its potential as a small molecule alternative to protein-based growth factors like BMP-2 warrants further investigation. However, a significant knowledge gap exists regarding its long-term safety profile. Future studies are needed to establish a comprehensive understanding of the toxicology of Evatanepag with chronic administration. For potential applications in glaucoma, direct comparative studies with existing prostaglandin analogues are necessary to determine its relative efficacy and safety. Researchers and drug development professionals should consider these factors when evaluating the therapeutic potential of this compound.
References
Gene Expression Analysis Following Evatanepag Sodium Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Evatanepag Sodium and other selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonists on gene expression. This compound is a potent and selective EP2 receptor agonist that has shown therapeutic potential in bone formation and fracture healing. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential biomarkers and off-target effects.
Due to the limited availability of public data on comprehensive gene expression analysis specifically for this compound, this guide leverages data from studies on other selective EP2 receptor agonists, such as Omidenepag and Butaprost, to provide a comparative framework. The EP2 receptor primarily signals through the Gs protein-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway can, in turn, modulate the expression of a wide range of genes.
Comparative Gene Expression Data
The following tables summarize the observed changes in gene expression following treatment with selective EP2 receptor agonists in different cell types. This data provides insights into the potential gene regulatory effects of this compound.
Table 1: Effect of the Selective EP2 Agonist Omidenepag on Extracellular Matrix (ECM) and Matrix Metalloproteinase (MMP) Gene Expression in Human Trabecular Meshwork (HTM) Cells
| Gene | Function | Fold Change (vs. Control) |
| ECM Genes | ||
| COL1A1 | Collagen Type I Alpha 1 Chain | ↓ |
| COL4A1 | Collagen Type IV Alpha 1 Chain | ↓ |
| COL6A1 | Collagen Type VI Alpha 1 Chain | ↓ |
| FN1 | Fibronectin 1 | ↓ |
| α-SMA | Alpha-Smooth Muscle Actin | ↓ |
| MMP Genes | ||
| MMP1 | Matrix Metallopeptidase 1 | ↑ |
| MMP3 | Matrix Metallopeptidase 3 | ↑ |
| MMP9 | Matrix Metallopeptidase 9 | ↑ |
| TIMP Genes | ||
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | ↑ |
| TIMP2 | TIMP Metallopeptidase Inhibitor 2 | ↑ |
Data synthesized from a study on Omidenepag in human trabecular meshwork cells. The arrows indicate a reported upregulation (↑) or downregulation (↓) of mRNA expression.
Table 2: Differentially Regulated Genes in Human Ciliary Smooth Muscle Cells Following Treatment with a Selective EP2 Receptor Agonist
| Gene | Gene Name | Function | Fold Change (vs. Control) |
| Upregulated Genes | |||
| AREG | Amphiregulin | EGF receptor ligand | > 2.0 |
| CCl2 | Chemokine (C-C motif) ligand 2 | Chemoattractant | > 2.0 |
| IL-6 | Interleukin 6 | Cytokine | > 2.0 |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Prostaglandin synthesis | > 2.0 |
| Downregulated Genes | |||
| IL-1β | Interleukin 1 beta | Pro-inflammatory cytokine | < -1.5 |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | < -1.5 |
This table presents a selection of genes identified in a study using a selective EP2 agonist, highlighting the potential for both pro- and anti-inflammatory gene regulation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the observed gene expression changes, the following diagrams illustrate the EP2 receptor signaling pathway and a general workflow for gene expression analysis.
Experimental Protocols
The following are generalized protocols for key experiments involved in assessing the impact of EP2 receptor agonists on gene expression.
Cell Culture and Treatment
-
Cell Seeding: Plate human trabecular meshwork (HTM) cells or another relevant cell line in appropriate culture dishes at a desired density (e.g., 1 x 10^5 cells/well in a 6-well plate).
-
Incubation: Culture the cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to synchronize their growth phase and reduce baseline signaling activity.
-
Treatment: Treat the cells with varying concentrations of this compound or a comparative EP2 agonist (e.g., 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.
RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA isolation kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure high-quality RNA for downstream applications.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Primer Design: Design and validate specific primers for the target genes of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the reference gene, using the ΔΔCt method.
This guide provides a foundational understanding of the potential effects of this compound on gene expression by drawing comparisons with other selective EP2 receptor agonists. Further direct investigation into the transcriptomic effects of this compound is warranted to fully characterize its molecular mechanism of action.
Safety Operating Guide
Proper Disposal of Evatanepag Sodium: A Procedural Guide for Laboratory Professionals
For immediate reference, the disposal of Evatanepag Sodium, a research-grade chemical, mandates adherence to specific safety protocols and regulatory requirements. As the hazards of novel compounds may not be fully known, treating them as potentially hazardous is a critical first step. The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and compliance in its disposal. This guide provides a step-by-step operational plan to ensure the safe and proper disposal of this compound, in line with standard laboratory safety practices.
Pre-Disposal Safety and Information Gathering
Before initiating any disposal procedures, it is imperative to have a comprehensive understanding of the chemical's properties and associated hazards.
Obtaining the Safety Data Sheet (SDS)
The SDS is the most critical document for the safe handling and disposal of any chemical.[1][2][3] It contains detailed information regarding physical and chemical properties, health and environmental hazards, and specific recommendations for handling, storage, and disposal.[2]
If an SDS was not provided with the initial shipment of this compound, it must be obtained from the manufacturer or supplier.[3] Many suppliers offer SDSs on their websites, and they are required to provide them upon request. Your institution's Environmental Health and Safety (EHS) office can also assist in obtaining the SDS.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedures for the disposal of research chemicals like this compound. This should be adapted to comply with your institution's specific EHS guidelines and local regulations.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling any chemical waste. This includes, but is not limited to:
-
Safety Goggles or Face Shield
-
Chemical-Resistant Gloves
-
Lab Coat
Step 2: Waste Identification and Segregation
Properly identifying and segregating chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Mixing incompatible chemicals can lead to fire, the generation of toxic gases, or violent reactions.
-
Segregate waste into categories such as halogenated solvents, non-halogenated solvents, acidic waste, and basic waste, as per your institution's guidelines.
Step 3: Waste Container Selection and Labeling
The use of appropriate and correctly labeled containers is a regulatory requirement.
-
Container Selection : Use a container that is chemically compatible with this compound. The original container is often the best choice for storing waste of the same chemical. The container must be in good condition and have a secure, leak-proof lid.
-
Labeling : As soon as a container is designated for hazardous waste, it must be labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The accumulation start date (the date the first waste is added to the container).
-
The specific hazards of the waste (e.g., flammable, corrosive, toxic). If the hazards are not fully known, this should be indicated.
-
The name of the Principal Investigator and the laboratory location.
-
Step 4: Storage of Chemical Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.
Step 5: Arranging for Disposal
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup. Do not dispose of chemical waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary: Regulatory Limits for Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as mandated by regulatory bodies like the EPA.
| Parameter | Limit | Regulatory Context |
| Maximum Volume in SAA | 55 gallons | For all hazardous waste combined. |
| Maximum Volume for Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | For "P-listed" acutely toxic chemicals. |
| Maximum Storage Time in SAA | 12 months (typically) | As long as accumulation limits are not exceeded. |
Disclaimer: This guide provides general procedures for the disposal of research chemicals. It is not a substitute for the specific guidance found in the manufacturer's SDS for this compound, your institution's EHS protocols, and all applicable local, state, and federal regulations. Always consult with your EHS office for clarification on any disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

